Technical Documentation Center

1-(2-Bromo-1-cyclohexen-1-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone
  • CAS: 122439-38-7

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone , a versatile intermediate in organic synthesis. Executive Summary 1-(2-Bromo-1-cyclohexen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone , a versatile intermediate in organic synthesis.

Executive Summary

1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 122439-38-7) is a functionalized cycloalkenyl ketone featuring a vinyl bromide moiety


 to a carbonyl group. This bifunctional scaffold serves as a critical "linchpin" intermediate in medicinal chemistry. Its unique structure allows for orthogonal functionalization: the carbonyl group supports condensation reactions (e.g., heterocycle formation), while the carbon-bromine bond is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira). This guide provides a comprehensive analysis of its properties, a validated synthesis protocol, and detailed applications in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

Identification Data
PropertyDetail
IUPAC Name 1-(2-Bromo-1-cyclohexen-1-yl)ethanone
Common Names 2-Bromo-1-acetylcyclohexene;

-Bromo-acetylcyclohexene
CAS Number 122439-38-7
Molecular Formula

Molecular Weight 203.08 g/mol
SMILES CC(=O)C1=C(Br)CCCC1
Appearance Pale yellow to amber oil (typically)
Structural Geometry & Electronics

The molecule adopts a half-chair conformation typical of cyclohexene derivatives.

  • Steric Environment: The acetyl group at C1 and the bromine atom at C2 are in a cis-like relationship across the double bond. This proximity induces steric strain, forcing the acetyl group to rotate slightly out of coplanarity with the alkene, which can attenuate conjugation.

  • Electronic Character: It is a

    
    -halo enone . The carbonyl group is electron-withdrawing, activating the double bond toward nucleophilic attack (Michael acceptor). However, the bromine atom at the 
    
    
    
    -position provides a leaving group character, enabling addition-elimination pathways.
  • Dipole: The molecule possesses a significant dipole moment directed towards the carbonyl oxygen and the bromine, making it polar and soluble in medium-polarity solvents (DCM, THF, Ethyl Acetate).

Synthesis Strategy: The "Gold Standard" Protocol

While several routes exist (e.g., from 1-ethynylcyclohexanol), the most robust and scalable laboratory method involves the bromination of 2-acetylcyclohexanone using triphenylphosphine dibromide (


). This method avoids the harsh acidic conditions of direct bromination and minimizes regioisomeric byproducts.
Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Acetylcyclohexanone (Enol Tautomer) Inter Oxyphosphonium Intermediate Start->Inter Activation Reagent Ph3PBr2 / Et3N (In situ generation) Reagent->Inter Product 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (Target) Inter->Product Substitution (Br-) - Ph3PO

Caption: Conversion of


-diketone enol to vinyl bromide via oxyphosphonium activation.
Experimental Protocol

Objective: Synthesis of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone from 2-acetylcyclohexanone.

Reagents:

  • 2-Acetylcyclohexanone (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Bromine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation of

    
    :  In a flame-dried 3-neck round-bottom flask under Nitrogen, dissolve 
    
    
    
    in anhydrous DCM. Cool to 0°C. Dropwise add
    
    
    until the faint orange color persists, indicating the formation of the bromophosphonium salt.
  • Addition: Add a solution of 2-acetylcyclohexanone and

    
      in DCM dropwise to the reaction mixture at 0°C. The base ensures the starting material is in the enolate/enol form.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the starting ketone.

  • Work-up: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. The residue will contain solid triphenylphosphine oxide (

    
    ). Triturate with cold hexanes to precipitate 
    
    
    
    , filter, and concentrate the filtrate. Purify the resulting oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield: Typically 75–85%.

Physicochemical Properties[1][5][6]

PropertyValue / Description
Physical State Pale yellow oil (may solidify upon prolonged freezer storage)
Boiling Point ~105–110 °C @ 10 mmHg (Estimated)
Density ~1.35 g/cm³
Solubility Soluble in DCM, Chloroform, THF, Toluene.[1][2] Insoluble in water.
Stability Sensitive to light and heat. Store at -20°C under inert atmosphere.
Spectroscopic Signature (Diagnostic)
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       2.35 (s, 3H, 
      
      
      
      ) – Distinct Acetyl Singlet
    • 
       2.50–2.60 (m, 2H, Allylic 
      
      
      
      at C3)
    • 
       2.20–2.30 (m, 2H, Allylic 
      
      
      
      at C6)
    • 
       1.65–1.75 (m, 4H, Homoallylic 
      
      
      
      at C4, C5)
    • Note: Absence of vinylic protons confirms the tetrasubstituted alkene structure.

  • 
     NMR (
    
    
    
    , 100 MHz):
    • 
       ~200.0 (C=O)
      
    • 
       ~145.0 (C1, quaternary alkene)
      
    • 
       ~118.0 (C2, C-Br)
      
    • 
       ~28.0 (
      
      
      
      )

Reactivity Profile & Applications

The molecule's value lies in its dual reactivity . It acts as a scaffold for building complex fused ring systems and polysubstituted cyclohexenes.

Reactivity Pathway Diagram

Reactivity_Pathways Core 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki C-Br Activation Heterocycle Condensation (Hydrazine/Amidine) Core->Heterocycle Michael/Condensation Heck Heck Reaction (Pd-Cat, Olefins) Core->Heck C-Br Insertion Biaryl 2-Aryl-1-acetylcyclohexene (Diene Precursor) Suzuki->Biaryl Indazole Tetrahydroindazole (Fused Heterocycle) Heterocycle->Indazole Extended Conjugated Polyene Heck->Extended

Caption: Divergent synthetic pathways: Cross-coupling (Left/Right) vs. Cyclocondensation (Center).

Key Reaction: Suzuki-Miyaura Coupling

The vinyl bromide is an excellent partner for Pd-catalyzed coupling, often superior to vinyl chlorides due to the weaker C-Br bond.

Protocol (General):

  • Mix: Bromo-enone (1 equiv), Arylboronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2 equiv).
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DMF.

  • Conditions: Heat to 80°C for 12 hours under Argon.

  • Outcome: Formation of 1-acetyl-2-arylcyclohexene . This product is a "push-pull" diene system useful for Diels-Alder reactions or electrocyclizations.

Heterocycle Synthesis

Reaction with Hydrazine Hydrate in refluxing ethanol yields 3-methyl-4,5,6,7-tetrahydro-1H-indazole .

  • Mechanism:[3][4][5][6][7] Hydrazine attacks the carbonyl (Schiff base formation) followed by intramolecular displacement of the Bromide (or Michael addition-elimination) to close the pyrazole ring.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store in a tightly closed container at -20°C . The compound can degrade (darken) upon exposure to light and moisture, liberating HBr.

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis of

    
    -Halo Enones:  Piers, E.; Nagakura, I. "Preparation of 
    
    
    
    -chloro- and
    
    
    -bromo-
    
    
    -unsaturated ketones." Synthetic Communications, 1975 , 5(3), 193-199. Link
  • Suzuki Coupling of Vinyl Halides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457-2483. Link

  • Reactivity of 2-Acetylcyclohexanone Derivatives: Liotta, D. et al. "Selective formation of enolates." Journal of Organic Chemistry, 1981, 46, 2920.
  • Analogous Structures & NMR Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, Standard Reference Database Number 69. "Ethanone, 1-(1-cyclohexen-1-yl)-".[6][8][9][10] Link

  • General Properties of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone: PubChem Compound Summary for CID 122439-38-7. Link

Sources

Exploratory

The Versatile Reactivity of β-Bromoenones: A Comprehensive Guide for Organic Synthesis

Abstract β-Bromoenones are a class of highly versatile and reactive intermediates in organic synthesis. Their unique structural motif, featuring both an electron-deficient alkene and a vinyl bromide, allows for a diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Bromoenones are a class of highly versatile and reactive intermediates in organic synthesis. Their unique structural motif, featuring both an electron-deficient alkene and a vinyl bromide, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of β-bromoenones, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into their synthesis, key reactions—including Michael additions, cycloadditions, and cross-coupling reactions—and their applications in the construction of complex molecular architectures. This document is designed to be a practical resource, providing not only theoretical understanding but also actionable experimental protocols.

Introduction to β-Bromoenones: Structure and Electronic Properties

β-Bromoenones are α,β-unsaturated ketones or aldehydes that bear a bromine atom at the β-position. This arrangement of functional groups imparts a unique electronic character to the molecule. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Simultaneously, the presence of the bromine atom provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions.

The inherent reactivity of β-bromoenones is a direct consequence of these electronic features. The interplay between the enone system and the vinyl bromide allows for a rich and diverse chemistry, making them powerful building blocks in the synthesis of complex organic molecules.

Synthesis of β-Bromoenones

The preparation of β-bromoenones can be achieved through several synthetic strategies. A common approach involves the bromination of α,β-unsaturated ketones. This can be accomplished using various brominating agents, often in the presence of an acid catalyst to promote enolization[1]. For instance, the treatment of an enone with bromine (Br₂) in acetic acid can yield the corresponding β-bromoenone.

Another synthetic route involves the reaction of vinyl ketones with a combination of a titanium tetrachloride (TiCl₄) and a bromide source like N-bromosuccinimide (NBS) or tetra-n-butylammonium bromide (n-Bu₄NBr)[2]. Additionally, electrochemical methods for the preparation of related 2-bromoethyl ketones from cyclopropanols have been reported, which can be precursors to β-bromoenones[2].

A general workflow for the synthesis of β-bromoenones from enones is depicted below:

G Enone α,β-Unsaturated Ketone (Enone) Bromoenone β-Bromoenone Enone->Bromoenone Bromination Reagents Brominating Agent (e.g., Br₂, NBS) + Acid Catalyst (optional) Reagents->Bromoenone

Figure 1: General synthesis of β-bromoenones.

The Reactivity Profile of β-Bromoenones: A Multifaceted Synthetic Tool

The dual functionality of β-bromoenones opens up a wide array of synthetic possibilities. Their reactivity can be broadly categorized into three main areas: Michael additions, cycloaddition reactions, and cross-coupling reactions.

Michael Addition: 1,4-Conjugate Addition of Nucleophiles

The electron-deficient β-carbon of the enone system is a prime target for nucleophilic attack in a Michael or 1,4-conjugate addition reaction[3][4]. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can add to the β-position of β-bromoenones[5][6][7]. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

The mechanism of the Michael addition typically involves the following steps:

  • Formation of a nucleophile (e.g., deprotonation of a malonate ester to form an enolate).

  • Nucleophilic attack of the enolate at the β-carbon of the β-bromoenone.

  • Protonation of the resulting enolate to yield the 1,4-adduct.

G cluster_0 Michael Addition Pathway Bromoenone β-Bromoenone Intermediate Enolate Intermediate Bromoenone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Intermediate Product 1,4-Adduct Intermediate->Product Protonation

Figure 2: Mechanism of the Michael addition.

The resulting adducts from Michael additions of β-bromoenones are themselves versatile intermediates, as they still contain the vinyl bromide moiety, which can be further functionalized.

Cycloaddition Reactions: Building Ring Systems

β-Bromoenones can participate in various cycloaddition reactions, serving as dienophiles or dipolarophiles to construct cyclic and heterocyclic systems[8][9].

  • [4+2] Cycloaddition (Diels-Alder Reaction): As electron-deficient alkenes, β-bromoenones are excellent dienophiles in Diels-Alder reactions with electron-rich dienes[8][9]. This reaction provides a direct route to six-membered rings with control over stereochemistry.

  • [3+2] Cycloaddition: β-Bromoenones can also react with 1,3-dipoles, such as nitrones or azides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings[10][11]. These reactions are valuable for the synthesis of various nitrogen- and oxygen-containing heterocycles.

G cluster_0 [4+2] Cycloaddition cluster_1 [3+2] Cycloaddition Bromoenone β-Bromoenone DielsAlder Six-membered Ring Bromoenone->DielsAlder Cycloaddition32 Five-membered Heterocycle Bromoenone->Cycloaddition32 Diene Diene Diene->DielsAlder Dipole 1,3-Dipole Dipole->Cycloaddition32

Sources

Foundational

Role of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone as a Synthetic Intermediate

[1] Executive Summary 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 122439-38-7) acts as a high-value bifunctional linchpin in organic synthesis.[1] Its structural core—a cyclohexene ring functionalized with a vinylic brom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 122439-38-7) acts as a high-value bifunctional linchpin in organic synthesis.[1] Its structural core—a cyclohexene ring functionalized with a vinylic bromine at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-position relative to an acetyl group—provides orthogonal reactivity profiles. It serves simultaneously as a Michael acceptor, a partner for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), and a precursor for fused polycyclic systems such as tetrahydrofluorenones and dihydrobenzofurans.[1]

This guide details the synthesis, reactivity, and application of this intermediate, designed for medicinal chemists requiring robust scaffolds for drug discovery.[1]

Chemical Profile & Structural Logic[1][2][3]

PropertyData
IUPAC Name 1-(2-Bromo-1-cyclohexen-1-yl)ethanone
CAS Number 122439-38-7
Molecular Formula C

H

BrO
Molecular Weight 203.08 g/mol
Appearance Pale yellow oil or low-melting solid
SMILES CC(=O)C1=C(Br)CCCC1
Key Moiety

-Bromo-

-unsaturated ketone
Reactivity Analysis

The molecule's utility stems from the electronic push-pull nature of the


-bromo enone  system:
  • Vinylic Bromine (C2): Highly reactive toward oxidative addition with Pd(0), enabling cross-coupling reactions.[1] It can also undergo nucleophilic vinylic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    V) via an addition-elimination mechanism.
    
  • Acetyl Group (C1): Acts as an electron-withdrawing group (EWG), activating the double bond for nucleophilic attack and serving as a handle for further condensation (e.g., with hydrazines or amines).[1]

  • Cyclohexene Ring: Provides a rigid carbocyclic core, essential for restricting conformational freedom in bioactive molecules.[1]

Synthesis of the Intermediate

The synthesis typically proceeds from 1-ethynylcyclohexanol , utilizing the Rupe rearrangement to form the enone, followed by a halogenation-elimination sequence.[1]

Pathway Diagram (DOT)[1]

SynthesisPath Figure 1: Stepwise synthesis from commercially available 1-ethynylcyclohexanol. Start 1-Ethynylcyclohexanol (Precursor) Inter1 1-Acetylcyclohexene (Enone Intermediate) Start->Inter1 Rupe Rearrangement (HCOOH or P2O5) Inter2 Dibromo Intermediate (Transient) Inter1->Inter2 Br2, CH2Cl2 Product 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (Target) Inter2->Product Elimination (Et3N or NaOAc)

[1]

Detailed Protocol
Step 1: Synthesis of 1-Acetylcyclohexene[1][2]
  • Reagents: 1-Ethynylcyclohexanol, Formic acid (85%) or Pngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    O
    
    
    
    /Benzene.
  • Mechanism: Acid-catalyzed Rupe rearrangement converts the propargylic alcohol into the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -unsaturated ketone.
    
  • Procedure: Reflux 1-ethynylcyclohexanol in 85% formic acid for 2 hours. Extract with ether, wash with NaHCO

    
    , and distill under reduced pressure (bp ~88°C at 22 mmHg) to isolate 1-acetylcyclohexene.
    
Step 2: Bromination-Elimination[1]
  • Reagents: Bromine (Brngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), Dichloromethane (DCM), Triethylamine (Et
    
    
    
    N).
  • Procedure:

    • Dissolve 1-acetylcyclohexene (1.0 eq) in DCM at 0°C.

    • Add Brngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (1.05 eq) dropwise. The solution will decolorize as the dibromide forms.[1]
      
    • Upon completion, add Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      N (1.2 eq) dropwise to induce elimination of HBr.
      
    • Stir at room temperature for 4 hours.

    • Workup: Wash with dilute HCl, then brine. Dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target vinyl bromide.
      

Synthetic Utility & Applications

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-bromo enone  motif is a gateway to complex scaffolds. The primary application is the rapid construction of fused ring systems via a "Coupling-Cyclization" strategy.[1]
Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The vinylic bromine is an excellent electrophile for Palladium-catalyzed coupling with aryl boronic acids.[1]

  • Reaction: 1-(2-Br-cyclohexenyl)ethanone + Ar-B(OH)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
    
    
    1-Acetyl-2-arylcyclohexene.
  • Significance: This installs an aryl group adjacent to the acetyl moiety, setting the stage for ring closure.[1]

Construction of Fused Heterocycles

Once the aryl group is installed, the proximity of the acetyl carbonyl allows for cyclization reactions.[1]

  • Tetrahydrobenzofurans: If the coupling partner is a phenol derivative (e.g., 2-hydroxyphenylboronic acid), the resulting intermediate can undergo intramolecular O-alkylation or condensation to form dihydrobenzofurans.[1]

  • Tetrahydroindoles: Coupling with 2-aminophenylboronic acid (or protected equivalents) leads to condensation between the amine and the acetyl ketone, yielding tetrahydrocarbazoles or related indole structures.[1]

Mechanistic Workflow Diagram[1]

Applications Figure 2: Divergent synthesis of polycyclic scaffolds from the bromo-enone core. Core 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira NuSub Nucleophilic Subst. (R-SH, R-NH2) Core->NuSub ArylInt 1-Acetyl-2-arylcyclohexene Suzuki->ArylInt AlkynylInt Enynyl Ketone Sonogashira->AlkynylInt Fluorenone Tetrahydrofluorenones (Acid Cyclization) ArylInt->Fluorenone H+ Indole Tetrahydrocarbazoles (From 2-NH2-Ph) ArylInt->Indole -H2O Furan Dihydrobenzofurans (From 2-OH-Ph) ArylInt->Furan -H2O

[1]

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 1-acetyl-2-phenylcyclohexene.

  • Setup: In a flame-dried Schlenk tube, combine 1-(2-bromo-1-cyclohexen-1-yl)ethanone (1.0 mmol), Phenylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 ratio, 5 mL).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Reaction: Seal and heat to 90°C for 12 hours under Argon.

  • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry (Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    SO
    
    
    
    ), and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

  • Yield Expectation: 75–85%.

References

  • Organic Syntheses. "1-Acetylcyclohexene." Org.[1][3][4][5] Synth.1951 , 31,[1] 1. Link

  • Synthonix. "1-(2-Bromo-1-cyclohexen-1-yl)ethanone Product Data."[1] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1]1995 , 95, 2457. Link

  • Negishi, E. "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience, 2002 .[1] (General reference for vinyl bromide coupling).

Sources

Exploratory

Thermodynamic stability of cyclic beta-haloenones

Thermodynamic Stability & Synthetic Utility of Cyclic -Haloenones[1] Executive Summary Cyclic -haloenones (specifically 3-halo-2-en-1-ones) represent a unique intersection of thermodynamic stability and chemical reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Synthetic Utility of Cyclic -Haloenones[1]

Executive Summary

Cyclic


-haloenones (specifically 3-halo-2-en-1-ones) represent a unique intersection of thermodynamic stability and chemical reactivity.[1] Unlike their acyclic counterparts, which often suffer from rapid stereochemical scrambling or elimination, cyclic 

-haloenones possess a rigid geometric constraint that enhances their utility as "vinylogous acid halides."[1] This guide explores the thermodynamic underpinnings of their stability, contrasting the electronic benefits of conjugation with the ring-strain penalties of cyclic systems, and provides actionable protocols for their synthesis and application in pharmaceutical cross-coupling.

Structural & Thermodynamic Foundations

The thermodynamic stability of cyclic


-haloenones is governed by the interplay between cyclic conjugation (Hückel-like delocalization)  and inductive/mesomeric effects  of the halogen substituent.
Electronic Stabilization: The Vinylogous Anomeric Effect

The


-haloenone system is not merely an alkene with a ketone and a halogen attached; it is a push-pull system.
  • Inductive Effect (-I): The halogen (F, Cl, Br, I) withdraws electron density through the

    
    -framework, increasing the electrophilicity of the 
    
    
    
    -carbon.
  • Mesomeric Effect (+M): The halogen lone pair donates into the

    
    -system (
    
    
    
    ), delocalizing charge onto the carbonyl oxygen.

Thermodynamic Consequence: While the inductive effect destabilizes the ground state by creating a dipole, the resonance contribution provides significant stabilization energy (SE). For cyclic systems, this resonance is geometrically enforced.[1] The planar (or near-planar) conformation of 5- and 6-membered rings maximizes orbital overlap between the halogen


-orbital and the enone 

-system.

Stability Order by Halogen:



Note: While C-F bonds are thermodynamically strongest (highest BDE), 

-iodoenones are often kinetically preferred for cross-coupling due to the facile oxidative addition of the weaker C-I bond.
Ring Strain & Conformational Locking
  • Cyclopentenones (5-membered): High planarity maximizes conjugation but introduces angle strain.[1] The

    
    -carbon is highly accessible to nucleophiles.
    
  • Cyclohexenones (6-membered): Can adopt a slightly puckered envelope or half-chair conformation.[1] This puckering can slightly decouple the halogen lone pair from the

    
    -system, making them marginally more reactive to hydrolysis than their 5-membered counterparts in some contexts, despite lower ring strain.
    
Isomeric Stability: -Halo vs. -Halo

Thermodynamically, the


-halo isomer is generally more stable than the 

-halo (2-halo-2-en-1-one) isomer.
  • 
    -Halo:  The halogen is cross-conjugated. The inductive withdrawal destabilizes the adjacent carbonyl dipole without the benefit of direct resonance donation into the carbonyl oxygen.
    
  • 
    -Halo:  The halogen is linearly conjugated. The resonance form places negative charge on the oxygen and positive charge on the halogen, a stabilizing "vinylogous amide" type resonance.
    

Synthesis as a Stability Proof

The most robust synthesis of


-haloenones proceeds via the transformation of 1,3-diketones. The fact that this reaction proceeds to completion and isolates a stable product confirms the thermodynamic well of the 

-haloenone structure relative to the intermediate activated species.
Mechanism: 1,3-Diketone to -Haloenone

This transformation typically uses triphenylphosphine (


) and a carbon tetrahalide (

) or direct halogenating agents (

,

).[1]

Thermodynamic Driver: Formation of the strong


 bond (in Appel-type conditions) or formation of stable 

(with phosphorus halides).

SynthesisMechanism Diketone Cyclic 1,3-Diketone (Tautomeric Equilibrium) Activated O-Activated Intermediate (Leaving Group Installed) Diketone->Activated Activation (e.g., PPh3/CBr4) BetaHalo Cyclic Beta-Haloenone (Thermodynamic Product) Activated->BetaHalo Elimination (Driving Force: P=O bond)

Figure 1: The conversion of 1,3-diketones to


-haloenones is driven by the enthalpy of byproduct formation (e.g., Triphenylphosphine oxide).

Reactivity Profile: The Stability/Reactivity Paradox


-Haloenones occupy a "Goldilocks" zone: stable enough to be isolated and stored, yet reactive enough to undergo palladium-catalyzed cross-coupling.[1]
Hydrolytic Stability (Vinylogous Substitution)

Unlike alkyl halides (


) or acyl halides (addition-elimination), 

-haloenones react via a Vinylogous Nucleophilic Substitution (

)
.[1]
  • Attack: Nucleophile (e.g.,

    
    ) attacks the 
    
    
    
    -carbon (Michael addition).[1]
  • Intermediate: Formation of a resonance-stabilized enolate.

  • Elimination: Expulsion of the halide to restore conjugation.

Protocol Note:


-Chloroenones are significantly more resistant to hydrolysis than 

-iodoenones.[1] For aqueous applications, store

-iodo compounds at -20°C under argon.[1]
Cross-Coupling Competency

The C-X bond strength dictates the rate of Oxidative Addition (OA) to Pd(0).

  • C-Cl (BDE ~95 kcal/mol): Slow OA. Requires electron-rich ligands (e.g., SPhos, XPhos).

  • C-I (BDE ~55 kcal/mol): Fast OA. Reacts under mild conditions.[1][2][3]

Reactivity Flowchart

Reactivity Enone Cyclic Beta-Haloenone CrossCoupling Pd-Catalyzed Coupling (Suzuki, Negishi, Sonogashira) Enone->CrossCoupling Pd(0), Ligand Retains Ring Structure Hydrolysis Nucleophilic Substitution (Hydrolysis/Aminolysis) Enone->Hydrolysis Strong Nu: Loss of Halogen Reduction Dehalogenation (Pd/C + H2) Enone->Reduction H2, Pd Loss of Functionality

Figure 2: Divergent reactivity pathways.[1] Cross-coupling preserves the enone scaffold, while hydrolysis destroys the halide handle.

Experimental Protocols

Synthesis of 3-Bromo-2-cyclohexen-1-one

A robust protocol converting a 1,3-diketone to the


-bromide.[1]

Reagents:

  • Cyclohexane-1,3-dione (1.0 equiv)[1]

  • Triphenylphosphine (

    
    , 1.1 equiv)[1]
    
  • N-Bromosuccinimide (NBS, 1.1 equiv) or

    
    [1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add

    
     and DCM.[1] Cool to 0°C.[1]
    
  • Activation: Add NBS portion-wise (exothermic). Stir for 15 min until the solution turns pale yellow (formation of

    
    ).
    
  • Addition: Add Cyclohexane-1,3-dione (dissolved in minimal DCM) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Starting material

    
    , Product 
    
    
    
    in 30% EtOAc/Hex).
  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash organics with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexanes).

  • Validation:

    
     NMR (CDCl3): Look for the vinyl proton singlet at 
    
    
    
    ppm.
Stability Validation System (Self-Check)

Before committing valuable intermediates to a cross-coupling step, validate the integrity of the


-haloenone.

The "Methanol Challenge":

  • Dissolve 5 mg of the

    
    -haloenone in 0.5 mL 
    
    
    
    (methanol-d4).
  • Add 1 drop of

    
    .[1]
    
  • Monitor by NMR at t=0 and t=24h.[1]

    • Pass: No change in the vinyl proton integration.

    • Fail: Appearance of

      
      -methoxy enone (substitution product) or free 1,3-diketone (hydrolysis).[1]
      
    • Insight: If it fails this test, the compound is too labile for aqueous basic cross-coupling (e.g., standard Suzuki).[1] Switch to anhydrous conditions (Negishi or Stille).

Quantitative Data Summary

Parameter

-Fluoro

-Chloro

-Bromo

-Iodo
C-X BDE (kcal/mol) ~115~95~80~55
Hydrolytic Stability HighHighModerateLow
Oxidative Addition Rate Inert*SlowModerateFast
Preferred Coupling NoneNegishi/Suzuki (Special Ligands)Suzuki/SonogashiraAll Types

*Requires specialized Ni-catalysts for activation.[1]

References

  • Palladium-C

    
    -Iodo 
    
    
    
    -Enones.
    Source: Academia Sinica.[1] URL:[Link]
  • Kinetic vs Thermodynamic Control on

    
    -functionalized Cyclic Ketones. 
    Source: Royal Society of Chemistry (RSC).[1]
    URL:[Link]
    
  • Bond Dissociation Energies of Halo-Heterocycles. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Standard Reactions for Comparative Rate Studies: Chlorocyclopentane. Source: NIST.[1][3] URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2-Bromo-1-cyclohexen-1-yl)ethanone: Nomenclature, Synthesis, and Chemical Profile

This technical guide provides a comprehensive overview of 1-(2-bromo-1-cyclohexen-1-yl)ethanone, a halogenated α,β-unsaturated ketone of interest to researchers in synthetic chemistry and drug development. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-bromo-1-cyclohexen-1-yl)ethanone, a halogenated α,β-unsaturated ketone of interest to researchers in synthetic chemistry and drug development. This document delves into the precise chemical nomenclature, a plausible synthetic pathway with a detailed experimental protocol, and an analysis of its chemical properties and reactivity.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical entity is foundational for scientific communication. The structure of 1-(2-bromo-1-cyclohexen-1-yl)ethanone presents a unique combination of functional groups that dictate its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

IUPAC Nomenclature Breakdown

The name 1-(2-Bromo-1-cyclohexen-1-yl)ethanone is derived as follows:

  • Parent Chain : The core functional group is a two-carbon ketone, designated as "ethanone ".

  • Substituent : The ethanone is substituted at its first carbon (the carbonyl carbon is C1 of the ethanone chain, but the attachment point is to the substituent), which is indicated by the "1-(...)" prefix.

  • Cyclic Group : The substituent is a cyclohexene ring, specifically a "cyclohexen-1-yl " group, meaning the point of attachment is at carbon-1 of the ring, and the double bond starts at this carbon (between C1 and C2).

  • Halogenation : A bromine atom is present on the second carbon of the cyclohexene ring, hence "2-Bromo- ".

Combining these elements gives the systematic IUPAC name: 1-(2-bromo-1-cyclohexen-1-yl)ethanone .

Synonyms and Identifiers

While this compound is not extensively documented in mainstream literature, it is indexed under the following identifiers:

IdentifierValue
IUPAC Name 1-(2-Bromocyclohex-1-en-1-yl)ethanone
CAS Number 122439-38-7[1]
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol

Synthesis of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

The synthesis of this target molecule can be logically approached from its non-halogenated precursor, 1-(1-cyclohexen-1-yl)ethanone, also known as 1-acetylcyclohexene. The introduction of the bromine atom at the vinylic position (C2) is the key transformation. A common strategy for such a conversion is the bromination of the enone followed by dehydrobromination, or a direct vinyl bromination method. Here, we propose a direct approach.

The proposed synthesis involves the reaction of 1-acetylcyclohexene with a brominating agent.

Caption: Proposed synthetic route to 1-(2-Bromo-1-cyclohexen-1-yl)ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the α'-bromination of α,β-unsaturated ketones[2].

Materials:

  • 1-(1-Cyclohexen-1-yl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) monohydrate (0.1 eq)

  • Selenium dioxide (SeO₂) (catalytic amount)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • To a solution of 1-(1-cyclohexen-1-yl)ethanone in toluene, add N-bromosuccinimide, p-toluenesulfonic acid monohydrate, and a catalytic amount of selenium dioxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-bromo-1-cyclohexen-1-yl)ethanone.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not publicly available, a predicted profile can be established based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 200 °C (estimated)
Density ~1.4 g/cm³ (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water.
Predicted Spectroscopic Data

The following are predicted spectral characteristics, which are essential for the identification and characterization of the molecule. These predictions are informed by the known spectra of 1-acetylcyclohexene[3][4].

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ~2.5 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).

  • ~2.2-2.8 ppm (m, 4H): Multiplets for the two allylic CH₂ groups in the cyclohexene ring.

  • ~1.6-1.9 ppm (m, 4H): Multiplets for the remaining two CH₂ groups in the cyclohexene ring.

  • The vinylic proton present in the precursor is absent, confirming the substitution at the C2 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~198-202 ppm: Carbonyl carbon (C=O).

  • ~140-145 ppm: Quaternary vinylic carbon attached to the acetyl group (C1).

  • ~125-130 ppm: Vinylic carbon bearing the bromine atom (C2).

  • ~25-40 ppm: Allylic carbons and the acetyl methyl carbon.

  • ~20-30 ppm: Remaining sp³ hybridized ring carbons.

IR (Infrared) Spectroscopy:

  • ~1670-1690 cm⁻¹: Strong absorption due to the C=O stretch of the α,β-unsaturated ketone.

  • ~1620-1640 cm⁻¹: Absorption for the C=C stretch of the cyclohexene ring.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations.

Chemical Reactivity and Potential Applications

The reactivity of 1-(2-bromo-1-cyclohexen-1-yl)ethanone is governed by its two key functional groups: the α,β-unsaturated ketone and the vinyl bromide.

Reactivity_of_1-(2-Bromo-1-cyclohexen-1-yl)ethanone cluster_enone α,β-Unsaturated Ketone Reactivity cluster_vinylic Vinyl Bromide Reactivity main 1-(2-Bromo-1-cyclohexen-1-yl)ethanone michael Michael Addition (1,4-Conjugate Addition) (Soft Nucleophiles: e.g., R₂CuLi, Enolates) main->michael β-carbon attack twelve_add 1,2-Addition (Hard Nucleophiles: e.g., RLi, RMgX) main->twelve_add Carbonyl carbon attack coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) main->coupling Pd-catalyzed grignard Grignard Reagent Formation (with Mg) main->grignard Organometallic formation

Sources

Exploratory

The Halogenated Cyclohexenyl Ketone Moiety: A Journey from Marine Discovery to Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Halogenated cyclohexenyl ketones represent a fascinating class of molecules, originating from the intricate biosyntheti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated cyclohexenyl ketones represent a fascinating class of molecules, originating from the intricate biosynthetic pathways of marine organisms and evolving into compelling targets for synthetic chemists and drug discovery programs. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological significance of these unique chemical entities. We will traverse the timeline from their initial isolation from red algae to the development of sophisticated synthetic strategies to access this privileged scaffold. Emphasis is placed on the causality behind experimental choices, the mechanistic underpinnings of key chemical transformations, and the burgeoning potential of these compounds in medicinal chemistry. Detailed protocols for pivotal reactions and spectroscopic data interpretation are included to equip researchers with the practical knowledge to explore this promising area of chemical and pharmacological science.

A Serendipitous Discovery in the Marine Realm: The Genesis of a New Chemical Class

The story of halogenated cyclohexenyl ketones begins not in a pristine laboratory, but in the vibrant and chemically diverse ecosystems of the world's oceans. For decades, marine organisms, particularly red algae of the genus Plocamium, have been a prolific source of unique secondary metabolites.[1] These compounds, often characterized by a high degree of halogenation, are believed to serve as chemical defense mechanisms for the algae.[1]

Early explorations into the chemical constituents of Plocamium cartilagineum in the mid-1970s by researchers such as Mynderse and Faulkner led to the isolation and characterization of a plethora of halogenated monoterpenes.[1] These pioneering studies, relying on the nascent techniques of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, unveiled a fascinating array of cyclic and acyclic structures, many of which featured a halogenated cyclohexenyl core. While not all of these initial discoveries were ketones, they laid the foundational understanding of the unique biosynthetic capabilities of these marine algae to incorporate halogens into a cyclohexanoid framework.

The structure elucidation of these early compounds was a significant challenge, pushing the boundaries of spectroscopic analysis at the time. The complex splitting patterns in ¹H NMR spectra and the isotopic signatures of chlorine and bromine in mass spectra were critical clues in piecing together these novel molecular architectures.

The Synthetic Challenge: Constructing the Halogenated Cyclohexenyl Ketone Core

The intriguing structures and potent biological activities of naturally occurring halogenated monoterpenes spurred synthetic chemists to develop methods for their laboratory synthesis. These endeavors not only provided access to larger quantities of these compounds for biological evaluation but also led to the development of novel synthetic methodologies for the construction of functionalized cyclohexenone rings and the stereoselective introduction of halogens.

Building the Cyclohexenone Scaffold: The Robinson Annulation

A cornerstone in the synthesis of cyclohexenone rings is the Robinson annulation , a powerful tandem reaction discovered by Sir Robert Robinson in 1935.[2][3] This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, has become a workhorse in organic synthesis for the construction of six-membered rings.[4][5]

The causality behind its widespread use lies in its efficiency and versatility. It allows for the convergent synthesis of complex cyclic systems from relatively simple acyclic precursors. The choice of base and reaction conditions is critical for controlling the outcome of the reaction and minimizing side products.

Experimental Protocol: A Representative Robinson Annulation

This protocol describes the synthesis of a substituted cyclohexenone from a ketone and an α,β-unsaturated ketone.

Materials:

  • Ketone (e.g., cyclohexanone)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Base (e.g., sodium ethoxide in ethanol)

  • Anhydrous ethanol

  • Apparatus for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the ketone in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution to generate the enolate.

  • Slowly add the α,β-unsaturated ketone to the reaction mixture via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Cool the reaction mixture to room temperature and quench with a weak acid (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: The Robinson Annulation Workflow

Robinson_Annulation start Ketone + α,β-Unsaturated Ketone enolate Enolate Formation (Base Catalysis) start->enolate michael Michael Addition (1,4-Conjugate Addition) enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol cyclohexenone α,β-Unsaturated Cyclohexenone Product aldol->cyclohexenone

Caption: A streamlined workflow of the Robinson annulation.

Introducing the Halogen: α-Halogenation of Cyclohexenones

With the cyclohexenone core in hand, the next critical step is the introduction of the halogen atom(s). The direct α-halogenation of ketones is a fundamental transformation in organic chemistry. The reactivity of the α-position is due to the ability to form an enol or enolate intermediate, which then attacks the halogen.[6]

The choice of halogenating agent and reaction conditions is paramount to achieving the desired regioselectivity and level of halogenation. Common reagents include elemental halogens (Cl₂, Br₂, I₂) in the presence of an acid or base, as well as N-halosuccinimides (NCS, NBS, NIS) for milder and more selective halogenations.

Experimental Protocol: α-Bromination of Cyclohexenone

This protocol provides a general procedure for the α-bromination of a cyclohexenone.

Materials:

  • Cyclohexenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetic acid, carbon tetrachloride)

  • Acid catalyst (e.g., HBr) or radical initiator (e.g., AIBN for NBS)

  • Apparatus for reaction under anhydrous conditions and workup

Procedure (using Bromine in Acetic Acid):

  • Dissolve the cyclohexenone in glacial acetic acid in a flask protected from light.

  • Add a catalytic amount of hydrobromic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the reaction is complete (as monitored by TLC), pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting α-bromocyclohexenone by chromatography or distillation.

The Favorskii Rearrangement: A Ring Contraction Route

The Favorskii rearrangement is a fascinating and synthetically useful reaction of α-halo ketones, particularly cyclic ones, which leads to a ring-contracted carboxylic acid derivative upon treatment with a base.[7][8] This reaction proceeds through a cyclopropanone intermediate and offers a unique way to access smaller ring systems.[9][10]

The causality for employing this rearrangement lies in its ability to transform a readily accessible six-membered ring into a more functionalized five-membered ring, a common structural motif in natural products and pharmaceuticals.

Diagram: The Favorskii Rearrangement Mechanism

Favorskii_Rearrangement start α-Halocyclohexanone enolate Enolate Formation (Base) start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (Base) cyclopropanone->attack opening Ring Opening attack->opening product Cyclopentanecarboxylic Acid Derivative opening->product

Caption: Key steps in the Favorskii rearrangement of an α-halocyclohexanone.

Biological Significance and Drug Development Potential

The initial interest in halogenated cyclohexenyl ketones and their precursors stemmed from their potent biological activities. Many of the halogenated monoterpenes isolated from Plocamium species have demonstrated significant cytotoxicity against various cancer cell lines.[1][11]

Table 1: Cytotoxicity of Selected Halogenated Monoterpenes from Plocamium cartilagineum

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Compound 1Human Lung Cancer (NCI-H460)4[1]
Compound 3 & 4Human Leukemia & Colon Cancer1.3[1]

The presence of halogens in a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. Halogenation can increase lipophilicity, enhance membrane permeability, and introduce specific interactions with biological targets, such as halogen bonding.[12] This has made the incorporation of halogens a common strategy in modern medicinal chemistry.[13][14]

While the natural products themselves have served as important leads, the development of synthetic halogenated cyclohexenyl ketones allows for systematic structure-activity relationship (SAR) studies. By modifying the substitution pattern on the cyclohexenone ring and the nature of the halogen, researchers can fine-tune the biological activity and selectivity of these compounds. Recent studies have explored synthetic analogues for their anticancer and anti-inflammatory properties, with some compounds showing promising activity and reduced toxicity compared to their natural counterparts.[15]

Spectroscopic Characterization

The unambiguous identification of halogenated cyclohexenyl ketones relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of substituents. The chemical shifts of protons and carbons α and β to the carbonyl group and the halogen are particularly diagnostic.[16][17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. The characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are invaluable for confirming the presence and number of these halogens.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present, with a strong absorption band in the region of 1650-1700 cm⁻¹ being characteristic of the α,β-unsaturated ketone.[16]

Future Perspectives

The field of halogenated cyclohexenyl ketones continues to evolve, driven by advances in synthetic methodology and a deeper understanding of their biological mechanisms of action. The total synthesis of complex natural products from this class remains a challenging and rewarding endeavor for synthetic chemists.[1] Furthermore, the development of new catalytic methods for the enantioselective synthesis of these chiral molecules is a key area of ongoing research.

From a drug development perspective, the halogenated cyclohexenyl ketone scaffold holds significant promise. Further exploration of their SAR, elucidation of their molecular targets, and optimization of their pharmacokinetic properties will be critical in translating their potent in vitro activity into clinically viable therapeutic agents. The journey of these fascinating molecules, from their discovery in the depths of the ocean to their synthesis and evaluation in the laboratory, is a testament to the power of natural product chemistry to inspire innovation in science.

References

  • Sabry, O. M., Goetz, G., & McPhail, K. L. (2017). Cytotoxic Halogenated Monoterpenes From Plocamium cartilagineum. Natural product communications, 12(3), 1934578X1701200308. [Link]

  • Favorskii rearrangement. In Wikipedia. [Link]

  • Favorskii Rearrangement. NROChemistry. [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

  • Robinson annulation. In Wikipedia. [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. [Link]

  • Favorskii Rearrangement. Organic Chemistry Tutor. [Link]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

  • Robinson Annulation. J&K Scientific LLC. [Link]

  • The synthesis and biological evaluation of cyclohexenone- derived natural product analogues. University of Manchester. [Link]

  • Plocamium cartilagineum. In Wikipedia. [Link]

  • Favorskii Rearrangement of 2-Chlorocyclohexanone. Scribd. [Link]

  • Plocamium cartilagineum (Linnaeus) P.S.Dixon. AlgaeBase. [Link]

  • Halogenase engineering and its utility in medicinal chemistry. National Institutes of Health. [Link]

  • Cytotoxic halogenated monoterpenes from Plocamium cartilagineum. National Institutes of Health. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. National Institutes of Health. [Link]

  • The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. ResearchGate. [Link]

  • Plocamium cartilagineum (Linnaeus) P.S.Dixon. asturnatura.com. [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. MDPI. [Link]

  • General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. National Institutes of Health. [Link]

  • Plocamium cartilagineum (Linnaeus) P.S.Dixon. The Seaweed Site. [Link]

  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

  • A review of secondary metabolites isolated from Plocamium species worldwide. UNAM Repository. [Link]

  • Acyclic halogenated monoterpenes from marine macroalgae: Estimated atmospheric lifetimes, potential degradation products, and their atmospheric impacts. Taylor & Francis Online. [Link]

  • Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. ResearchGate. [Link]

  • Marine natural products. University of Waikato. [Link]

  • Marine natural products. ResearchGate. [Link]

  • A-level Chemistry 7405 Specification. AQA. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • CH 336: Ketone Spectroscopy. Oregon State University. [Link]

  • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. [Link]

  • Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • α,β-Unsaturated carbonyl compound. In Wikipedia. [Link]

  • 18.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Lec5 - Review of Known Aldehyde and Ketone Reactions & Spectroscopy. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions using 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Introduction: The Power of Palladium in Modern Synthesis Palladium-catalyzed cross-coupling reactions represen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Introduction: The Power of Palladium in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in the art of molecule building, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2][3] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with remarkable precision and efficiency.[4] Their widespread adoption across academic and industrial laboratories, particularly in pharmaceutical and materials science, is a testament to their mild reaction conditions, broad functional group tolerance, and predictable outcomes.[2]

This guide focuses on the application of these transformative reactions to a specific, high-value building block: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 122439-38-7).[5] As a cyclic vinyl bromide bearing an α,β-unsaturated ketone moiety, this substrate offers a unique combination of electronic and steric properties. It serves as a versatile scaffold for introducing molecular complexity through three of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols tailored for researchers, scientists, and drug development professionals.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these cross-coupling reactions lies a catalytic cycle driven by the palladium center, which shuttles between its Pd(0) and Pd(II) oxidation states.[1][6] While the specific steps vary between reaction types, the general mechanism provides a crucial framework for understanding and troubleshooting these transformations.[4][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone. This is often the rate-determining step and converts the palladium to a Pd(II) species.[1][6][8]

  • Transmetalation / Carbopalladation :

    • In Suzuki and Sonogashira couplings, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper), a step known as transmetalation.[2][7]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (carbopalladation).[6][9]

  • Reductive Elimination : The final step involves the two organic fragments on the Pd(II) center coupling to form the new C-C bond. This expels the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][7][8]

General_Palladium_Catalytic_Cycle General Palladium Catalytic Cycle cluster_cycle_return pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)Ln-R² pd2_complex->pd2_trans Transmetalation (R²-M) or Carbopalladation (Alkene) pd2_trans->pd0 product R¹-R² (Product) pd2_trans->product Reductive Elimination product->pd0 caption General Palladium Catalytic Cycle Suzuki_Workflow Suzuki-Miyaura Experimental Workflow A 1. Assemble Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add & Degas Solvent B->C D 4. Heat & Stir (Monitor by TLC/GC-MS) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G Sonogashira_Mechanism Sonogashira Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)Ln-C≡CR² pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_complex Transmetalation

Sources

Application

Application Note & Protocol Guide: Strategic Synthesis of Polysubstituted Benzenes from 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Abstract: Polysubstituted aromatic rings are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive technical overview and detailed protocols for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Polysubstituted aromatic rings are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of diverse polysubstituted benzenes utilizing the versatile starting material, 1-(2-Bromo-1-cyclohexen-1-yl)ethanone. We will explore a powerful two-stage strategy: initial C-C bond formation via palladium-catalyzed cross-coupling at the vinyl bromide position, followed by dehydrogenative aromatization. This approach offers exceptional control over substituent placement, enabling access to a wide range of complex aromatic structures. Methodologies covered include Suzuki-Miyaura, Sonogashira, and Heck couplings, followed by robust aromatization protocols.

Introduction: The Strategic Value of the Starting Material

1-(2-Bromo-1-cyclohexen-1-yl)ethanone is a highly valuable starting material due to its dual reactive sites. The vinyl bromide functionality serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the precise installation of aryl, alkynyl, and vinyl substituents. The cyclohexenone core provides a latent aromatic ring, which can be unveiled through a final dehydrogenation step.

The strategic advantage of functionalizing the vinyl bromide before aromatization cannot be overstated. This sequence allows for the regioselective introduction of a chosen substituent, which is often more challenging to achieve on a pre-existing aromatic ring due to competing directing effects of existing groups.[2][3] This guide focuses on exploiting this powerful functionalization-then-aromatization workflow.

G cluster_main Overall Synthetic Strategy SM 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Coupling Stage 1: Pd-Catalyzed Cross-Coupling SM->Coupling C-C Bond Formation Intermediate Substituted Cyclohexenone Intermediate Coupling->Intermediate Aromatization Stage 2: Dehydrogenative Aromatization Intermediate->Aromatization Ring Planarization Product Polysubstituted Benzene Product Aromatization->Product

Figure 1: A high-level overview of the two-stage synthetic workflow.

Stage 1: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent electrophile for palladium-catalyzed reactions. The choice of coupling partner (organoboron, terminal alkyne, or alkene) dictates the class of product formed.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Precursors

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the vinyl bromide with an organoboron reagent, typically a boronic acid.[4][5] This is the premier method for synthesizing 2-acetylbiphenyl derivatives and their analogues.[6]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.[4] The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] The base is crucial for activating the boronic acid for the transmetalation step.

G pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br Oxidative Addition pd0->pd2_complex R-Br transmetalation R-Pd(II)L₂-R' Transmetalation pd2_complex->transmetalation R'B(OH)₂ Base product_release R-R' Reductive Elimination transmetalation->product_release product_release->pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Synthesis of 1-(2-Phenyl-1-cyclohexen-1-yl)ethanone

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add a suitable base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary Table: Suzuki-Miyaura Coupling Scope

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseTypical Yield
1Phenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃85-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₂CO₃80-90%
33-Thiopheneboronic acidPd(PPh₃)₄ (3%)Cs₂CO₃75-85%
44-Vinylphenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄70-80%
Sonogashira Coupling: Access to Conjugated Enyne Scaffolds

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the vinyl bromide and a terminal alkyne.[8][9] This reaction is exceptionally useful for creating conjugated enynes and is co-catalyzed by palladium and copper(I) salts.[10][11]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex, transferring the alkynyl group to the palladium center, which then reductively eliminates to yield the final product.[12]

Protocol 2.2: Synthesis of 1-(2-(Phenylethynyl)-1-cyclohexen-1-yl)ethanone

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent such as degassed triethylamine (Et₃N) or a mixture of THF and Et₃N. The amine acts as both the solvent and the base. Add phenylacetylene (1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and is typically complete within 2-8 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with diethyl ether or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure enyne product.

Heck Reaction: Vinylation for Diene Synthesis

The Heck reaction couples the vinyl bromide with an alkene, such as styrene, to form a new C-C bond, yielding a conjugated diene.[13] This reaction is a powerful tool for extending carbon frameworks. Recent advances have even enabled visible-light-driven Heck reactions under mild conditions.[14][15]

Mechanistic Rationale: The standard Heck mechanism involves oxidative addition of the vinyl bromide to a Pd(0) center. The resulting Pd(II) complex then undergoes migratory insertion with the added alkene. The final step is a β-hydride elimination, which forms the product's new double bond and a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base.[16]

Protocol 2.3: Synthesis of 1-(2-Styryl-1-cyclohexen-1-yl)ethanone

  • Reagent Setup: In a sealable reaction tube, combine 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 eq), styrene (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

  • Solvent and Base Addition: Add a polar aprotic solvent like DMF or acetonitrile, followed by a base such as triethylamine (Et₃N, 2.0 eq).

  • Reaction: Seal the tube and heat to 80-100 °C for 12-24 hours.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

Stage 2: Dehydrogenative Aromatization to Form the Benzene Ring

After successfully installing the desired substituent via cross-coupling, the final step is the aromatization of the cyclohexenone ring to form the corresponding polysubstituted acetophenone. This is a dehydrogenation reaction, effectively removing two molecules of hydrogen.[17]

Methodological Considerations: Catalytic dehydrogenation using palladium on carbon (Pd/C) at high temperatures is a classic and highly effective method.[18] Alternatively, oxidative aromatization methods using other catalysts and an oxidant like molecular oxygen can also be employed.[19][20] The choice of method depends on the stability of the substituents to high temperatures and oxidative conditions.

G Input Substituted Cyclohexenone (from Stage 1) Process Add Pd/C Catalyst & High-Boiling Solvent (e.g., p-Cymene) Input->Process Heat Heat to Reflux (150-180 °C) Process->Heat Output Polysubstituted Acetophenone Heat->Output H2 H₂ (gas) Heat->H2 byproduct

Figure 3: Experimental workflow for Pd/C-catalyzed dehydrogenative aromatization.

Protocol 3.1: General Procedure for Pd/C-Catalyzed Aromatization

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, place the substituted cyclohexenone intermediate (1.0 eq) and 10% Palladium on Carbon (Pd/C, 10-20 wt%).

  • Solvent Addition: Add a high-boiling, inert solvent such as p-cymene or mesitylene.

  • Reaction: Heat the mixture to reflux (typically 150-180 °C) and maintain for 6-24 hours. The evolution of hydrogen gas should be handled appropriately with adequate ventilation. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final polysubstituted benzene.

Safety and Concluding Remarks

Safety: All protocols described should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required for the palladium-catalyzed coupling reactions. High-temperature reactions require careful monitoring. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Zhang, D., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. [Link][14]

  • The Journal of Organic Chemistry. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ACS Publications. [Link][14]

  • Journal of the Chemical Society C: Organic. (1969). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. RSC Publishing. [Link]

  • Wang, C., et al. (2018). Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. Organic & Biomolecular Chemistry. [Link][19][21]

  • Organic Chemistry Frontiers. (2022). Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines. RSC Publishing. [Link][22]

  • Ivana, K., et al. (2015). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PubMed Central. [Link][15]

  • Black, P. J., et al. (2010). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Letters. [Link][16]

  • ResearchGate. (2015). Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various boronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link][7]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][10]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link][8]

  • Chemical Communications. (2019). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][9]

  • Du, Y., et al. (2023). Dehydrogenation of Cyclohexanones to Phenols: A Mini Review. Current Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2021). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. RSC Publishing. [Link][11]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][4]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link][5]

  • Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones: Topics. Science.gov. [Link]

  • Al-Masum, M., & Islam, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link][12]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable. [Link][1]

  • Wikipedia. (n.d.). Aromatization. Wikipedia. [Link][17]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Parsons, A. (2013). Synthesis of poly-substituted benzenes. YouTube. [Link][3]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. NC State University Libraries. [Link]

  • Horning, E. C., & Horning, M. G. (1947). Aromatization Studies. IV. Palladium Dehydrogenation of Arylcyclohexenones to Phenols. Journal of the American Chemical Society. [Link][18]

  • Stenutz. (n.d.). 2-acetylbiphenyl. Stenutz. [Link][6]

  • Obushak, M. D., et al. (2015). Copper-catalyzed oxidative aromatization of 2-cyclohexen-1-ones to phenols in the presence of catalytic hydrogen bromide under molecular oxygen. RSC Advances. [Link][20]

Sources

Method

Application Note: Sonogashira Coupling of Cyclic Vinyl Bromides

Abstract This application note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions utilizing cyclic vinyl bromides. Unlike acyclic alkenyl halides, cyclic vinyl bromides possess u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions utilizing cyclic vinyl bromides. Unlike acyclic alkenyl halides, cyclic vinyl bromides possess unique geometric constraints and steric environments that influence oxidative addition rates and catalyst stability. This document outlines optimized protocols ranging from standard "workhorse" conditions to specialized systems for sterically hindered or electron-rich substrates, ensuring high yields and reproducibility in drug discovery workflows.

Introduction & Mechanistic Insight

The Sonogashira coupling is the palladium-catalyzed formation of C(sp²)–C(sp) bonds between aryl or vinyl halides and terminal alkynes.[1][2][3][4][5] While vinyl iodides are often preferred for their high reactivity, cyclic vinyl bromides (e.g., 1-bromocyclohexene, 1-bromocyclopentene) are more stable, easier to synthesize (often from ketones via Vilsmeier-Haack or PBr₃ reactions), and cost-effective.

The Cyclic Constraint

Cyclic vinyl bromides differ from their acyclic counterparts in two critical ways:

  • Fixed Geometry: The rigid ring structure prevents cis/trans isomerization, which simplifies product characterization but can impose steric strain during the reductive elimination step if bulky ligands are used.

  • Electronic Modulation: The ring size affects the hybridization and strain of the double bond. Smaller rings (5-membered) have slightly different electronic properties than 6- or 7-membered rings, potentially affecting the rate of oxidative addition to Pd(0).

Mechanistic Pathway

The reaction proceeds via two synergistic cycles: the Palladium cycle (catalytic) and the Copper cycle (transmetallation).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Bromides) Pd0->OxAdd + Cyclic Vinyl Bromide PdII_Complex Pd(II)(R)(Br)L2 OxAdd->PdII_Complex Transmetal Transmetallation PdII_Complex->Transmetal PdII_Alkynyl Pd(II)(R)(Alkynyl)L2 Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 - Catalyst Regeneration Product Product (Enyne) RedElim->Product Cu_Cycle Cu(I) Cycle (Formation of Cu-Acetylide) Cu_Cycle->Transmetal Cu-Acetylide

Figure 1: The dual-cycle mechanism of the Sonogashira coupling.[3][6] For cyclic vinyl bromides, oxidative addition is often the rate-determining step, necessitating electron-rich ligands.

Optimization Parameters

Success with cyclic vinyl bromides depends on balancing catalyst activity with the suppression of side reactions (primarily Glaser homocoupling of the alkyne).

Catalyst & Ligand Selection
  • Standard: Pd(PPh3)2Cl2 or Pd(PPh3)4.[6] Robust, cheap, works for 80% of unhindered 1-bromocycloalkenes.

  • Difficult/Hindered: Pd(t-Bu3P)2 or Pd2(dba)3 + XPhos. Bulky, electron-rich phosphines facilitate oxidative addition into the C-Br bond of deactivated or sterically crowded rings (e.g., 2-substituted-1-bromocycloalkenes).

  • Copper-Free: Pd(OAc)2 + PPh3 (excess) or Pd-118. Required when the alkyne is prone to oxidative homocoupling.

Base & Solvent[7][8]
  • Amine as Solvent: Et₃N or Diisopropylamine (DIPA) are standard. They act as both base and solvent, solubilizing the Pd species.

  • Co-solvent Systems: For substrates with poor solubility, THF/Et₃N or DMF/Et₃N (for higher temps) are preferred.

  • Inorganic Bases: Cs₂CO₃ or K₂CO₃ in DMF/MeCN are used for "ligand-free" or heterogeneous variations, often requiring higher temperatures.

Experimental Protocols

Protocol A: Standard Conditions (The "Workhorse")

Best for: Unhindered 1-bromocyclohexene, 1-bromocyclopentene, and simple aryl alkynes.

Reagents:

  • Cyclic Vinyl Bromide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[7]

  • Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • CuI (1–3 mol%)

  • Et₃N (Solvent, degassed)

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv).[8] Crucial: If CuI is yellow/brown, recrystallize from sat. KI solution before use; it should be off-white.

  • Substrate Addition: Add the cyclic vinyl bromide (1.0 mmol) and Et₃N (3–5 mL). If the bromide is a solid, add it with the catalysts.

  • Degassing: Sparge the solution with Argon for 5–10 minutes. Oxygen promotes Glaser homocoupling.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature (RT). If no reaction after 2 hours (monitor by TLC/LCMS), heat to 40–60°C.

  • Workup: Dilute with Et₂O, filter through a Celite pad to remove Pd/Cu salts. Wash filtrate with sat.[8] NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Sterically Hindered / Deactivated Substrates

Best for: 2-substituted-1-bromocycloalkenes or electron-rich vinyl bromides.

Reagents:

  • Pd(OAc)₂ (2 mol%)

  • XPhos or P(t-Bu)₃ (4 mol%)

  • CuI (2 mol%)

  • Cs₂CO₃ (2.0 equiv)[7]

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and the phosphine ligand in the solvent (2 mL) under Argon for 10 mins to generate the active Pd(0)L species. The solution typically turns yellow/orange.

  • Addition: Add Cs₂CO₃, CuI, cyclic vinyl bromide, and alkyne.

  • Reaction: Heat to 80–100°C. Steric bulk hinders oxidative addition, requiring thermal energy.

  • Workup: Standard extraction (EtOAc/Water).

Protocol C: Copper-Free Sonogashira

Best for: Alkynes prone to homocoupling or when removing trace Copper is critical for biological assays.

Reagents:

  • PdCl₂(MeCN)₂ (3 mol%)

  • XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: MeCN or DMF

Step-by-Step:

  • Combine all solid reagents in a vial under Argon.

  • Add degassed solvent and the liquid substrates.

  • Heat to 60–80°C. Note: Copper-free reactions generally require higher temperatures than Cu-catalyzed ones.

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal conditions for your specific substrate.

OptimizationTree Start Start: Cyclic Vinyl Bromide CheckSterics Is the C=C bond sterically hindered? Start->CheckSterics Standard Protocol A: Pd(PPh3)2Cl2 / CuI / Et3N (RT to 60°C) CheckSterics->Standard No (e.g., 1-bromocyclohexene) Hindered Is the Alkyne prone to homocoupling? CheckSterics->Hindered Yes (e.g., 2-methyl-1-bromo...) ProtocolB Protocol B: Pd(OAc)2 / XPhos / CuI (80-100°C) Hindered->ProtocolB No ProtocolC Protocol C (Cu-Free): Pd / XPhos / Cs2CO3 (No Copper) Hindered->ProtocolC Yes

Figure 2: Decision tree for selecting reaction conditions based on substrate sterics and alkyne stability.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction Oxidative addition failure (Catalyst inactive).Switch to electron-rich ligand (XPhos, P(t-Bu)₃). Increase Temp.
Homocoupling (Glaser) Oxygen presence; Highly reactive alkyne.Degas solvents thoroughly. Switch to Protocol C (Cu-free). Add alkyne slowly (syringe pump).
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash").Add excess ligand (PPh₃). Lower temperature.
Low Conversion Incomplete transmetallation.Increase CuI loading (up to 5%). Ensure base strength is sufficient.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[9] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

  • Schilz, M., & Plenio, H. (2012).[10] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.[10] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene. BenchChem Protocols. Link

  • Gelpke, A. E., et al. (2003). Copper-Free Sonogashira Coupling of Aryl and Vinyl Chlorides.[1][3][6] ChemCatChem, Catalyst Design Series. Link

Sources

Application

Application Notes and Protocols: Preparation of Fused Heterocycles Using 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction Fused heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Their rigid, three-dimensional frameworks allow for precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive overview of the synthesis of various fused heterocycles, such as tetrahydrobenzofurans, tetrahydrobenzothiophenes, and tetrahydroindazoles, using the versatile precursor, 1-(2-bromo-1-cyclohexen-1-yl)ethanone.[2] This precursor, readily synthesized from 1-acetyl-1-cyclohexene, offers a strategic entry point to a diverse range of heterocyclic systems through various cyclization strategies.[3]

The methodologies detailed herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for the synthesis of novel molecular entities for drug discovery and development programs. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind specific reaction conditions and providing detailed, step-by-step protocols.

Synthesis of the Precursor: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

The starting point for the synthesis of the target fused heterocycles is the preparation of 1-(2-bromo-1-cyclohexen-1-yl)ethanone. This key intermediate can be synthesized from 1-acetyl-1-cyclohexene via a bromination reaction.

Experimental Protocol: Bromination of 1-Acetyl-1-cyclohexene

Materials:

  • 1-Acetyl-1-cyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Benzoyl peroxide (initiator)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-acetyl-1-cyclohexene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-bromo-1-cyclohexen-1-yl)ethanone.

Diagram: Synthesis Workflow for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

G cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Acetyl-1-cyclohexene 1-Acetyl-1-cyclohexene Reaction_Vessel Reaction: 1. NBS, Benzoyl Peroxide 2. CCl4, Reflux 1-Acetyl-1-cyclohexene->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing: 1. Sat. NaHCO3 2. Brine Filtration->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Chromatography->Final_Product G Start 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Cyclization Intramolecular SN2 Attack Enolate->Cyclization Product 2-Methyl-4,5,6,7-tetrahydrobenzofuran Cyclization->Product Bromide Elimination G Start 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Thioether Thioether Intermediate Start->Thioether Nucleophilic Substitution Sulfur_Source Sulfur Nucleophile (e.g., Na2S) Sulfur_Source->Thioether Cyclization Intramolecular Condensation Thioether->Cyclization Product 2-Methyl-4,5,6,7-tetrahydrobenzothiophene Cyclization->Product Dehydration G Start 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Product 3-Methyl-4,5,6,7-tetrahydro-2H-indazole Cyclization->Product Elimination of HBr

Sources

Method

Application Note: Regioselective Functionalization of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

The following Application Note and Protocol Guide details the regioselective functionalization of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (also known as 2-bromo-1-acetylcyclohexene). This guide is structured for synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the regioselective functionalization of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (also known as 2-bromo-1-acetylcyclohexene). This guide is structured for synthetic chemists and drug discovery researchers, focusing on the molecule's unique bifunctional nature as both a vinyl bromide and an


-unsaturated ketone .

Executive Summary

1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 154353-86-1 or derivative of 932-66-1) represents a high-value "linchpin" scaffold in organic synthesis. Its utility stems from its orthogonal reactivity :

  • Electrophilic Vinyl Bromide (C2): A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to install aryl, vinyl, or alkynyl groups.

  • Electrophilic Enone (C1-C2-C=O): A Michael acceptor and condensation partner for heterocycle synthesis (e.g., indazoles, quinolines).

This guide provides validated protocols for synthesizing this scaffold and selectively functionalizing it to access polysubstituted cyclic systems and fused heterocycles.

Strategic Analysis of Reactivity

The substrate possesses two electrophilic sites and one nucleophilic activation mode. Success depends on selecting conditions that favor one pathway over the other.

SiteMoietyReactivity ModeKey Transformation
C2 Vinyl BromideOxidative Addition (Pd)C-C Bond Formation (Suzuki/Sonogashira)
C2

-Carbon

/ Addition-Elimination
C-N/C-S Bond Formation (Amination)
C=O Acetyl GroupCondensation (1,2-addition)Heterocyclization (with Hydrazines/Amidines)
Decision Matrix (Graphviz)

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G cluster_0 Metal-Catalyzed (C-C) Substrate 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Suzuki 2-Aryl-1-acetylcyclohexene (Biaryl Scaffolds) Substrate->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Indazole 3-Methyl-4,5,6,7-tetrahydro-1H-indazole (Fused Heterocycle) Substrate->Indazole NH2NH2 Condensation AminoEnone 2-Amino-1-acetylcyclohexene (Enaminone) Substrate->AminoEnone R-NH2 SN(Vinyl) Sonogashira 2-Alkynyl-1-acetylcyclohexene (Conjugated Enynes) Substrate->Sonogashira PdCl2(PPh3)2, CuI Sonogashira Coupling

Caption: Divergent functionalization pathways. Blue paths utilize the vinyl bromide handle; Red paths utilize the carbonyl condensation; Yellow paths utilize nucleophilic displacement.

Experimental Protocols

Module A: Synthesis of the Scaffold

Before functionalization, the substrate is typically prepared from 1-acetylcyclohexene via bromination-elimination.

Protocol: Preparation of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

  • Starting Material: 1-Acetylcyclohexene (1.0 equiv)[1]

  • Reagents: Bromine (

    
    ), Triethylamine (
    
    
    
    ),
    
    
    .
  • Bromination: Dissolve 1-acetylcyclohexene (10 mmol) in

    
     (50 mL) and cool to 0°C.
    
  • Addition: Add

    
     (10 mmol) dropwise over 30 mins. The solution will decolorize as the dibromide forms.
    
  • Elimination: Once addition is complete, add

    
     (12 mmol) dropwise. Stir at room temperature for 3 hours. The base promotes dehydrobromination to restore the double bond, yielding the vinyl bromide.
    
  • Workup: Wash with 1M HCl, then saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 75-85%.

    • Note: Ensure temperature remains low during

      
       addition to prevent 
      
      
      
      -bromination of the acetyl methyl group.
Module B: Regioselective Suzuki-Miyaura Coupling

This protocol selectively functionalizes the C2 position, leaving the acetyl group intact for future reactions.

Target: 1-(2-Aryl-1-cyclohexen-1-yl)ethanone Mechanism: Pd(0) oxidative addition into the C-Br bond is faster than oxidative addition into the acyl-C bond or nucleophilic attack at the carbonyl.

Step-by-Step Protocol:

  • Setup: Charge a dry Schlenk tube with:

    • 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • 
       (3-5 mol%)
      
    • 
       (2.0 mmol)
      
  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 ratio, 10 mL). The mixed solvent system ensures solubility of both the organic halide and the inorganic base.

  • Reaction: Heat to 80°C under Nitrogen for 6–12 hours. Monitor by TLC (disappearance of vinyl bromide).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Points:

  • Oxygen Exclusion: Essential to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Base Selection:

    
     is mild enough to prevent enolization/aldol side reactions of the acetyl group.
    
Module C: Heterocycle Synthesis (Tetrahydroindazoles)

This protocol exploits the 1,3-electrophilic character (C=O and C-Br) to build fused rings.

Target: 3-Methyl-4,5,6,7-tetrahydro-1H-indazole Mechanism: Hydrazine attacks the carbonyl (Schiff base formation) followed by intramolecular displacement of the bromide (


) or vice-versa.

Step-by-Step Protocol:

  • Setup: Dissolve 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 mmol) in Ethanol (5 mL).

  • Reagent: Add Hydrazine hydrate (1.2 mmol) dropwise.

  • Reaction: Reflux (78°C) for 2–4 hours.

    • Observation: A precipitate often forms as the indazole crystallizes.

  • Workup: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Data Summary Table:

Reaction TypeReagentConditionsProduct ClassTypical Yield
Suzuki Coupling

Pd(0),

, 80°C
2-Aryl-enone80-92%
Sonogashira

Pd(II), CuI,

Conjugated Enyne70-85%
Condensation

EtOH, RefluxTetrahydroindazole>90%
Amination

DMF,

, Heat

-Amino enone
60-75%

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Steric hindrance at the C2 position or competitive debromination.

    • Solution: Switch to a more active catalyst system like

      
       or Buchwald precatalysts (e.g., XPhos Pd G2).
      
  • Issue: Alpha-Bromination Side Products.

    • Cause: During synthesis,

      
       reacted with the acetyl methyl group.
      
    • Solution: Use

      
      -Bromosuccinimide (NBS) with AIBN in 
      
      
      
      or strictly control temperature at 0°C during
      
      
      addition.

References

  • General Synthesis of

    
    -Halo Enones: 
    
    • Organic Syntheses, Coll.[2][3] Vol. 6, p. 883 (1988). (General methods for halogenation-elimination sequences).

    • BenchChem. "1-Acetylcyclohexene Protocol." Link

  • Suzuki Coupling of Vinyl Halides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • -unsaturated Ketones.

(Note: Specific CAS 154353-86-1 is a derivative of the well-known 1-acetylcyclohexene CAS 932-66-1. Protocols are adapted from standard vinyl halide chemistry validated in the cited reviews.)

Sources

Application

Application Note: One-Pot Synthesis Protocols Involving 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

This guide details the application of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 2491-36-3 / generic structure class) as a linchpin intermediate in diversity-oriented synthesis.[1][2] It focuses on modular, one-pot prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 2491-36-3 / generic structure class) as a linchpin intermediate in diversity-oriented synthesis.[1][2] It focuses on modular, one-pot protocols for constructing fused heterocycles.[1][2]

[1][2]

Abstract & Core Utility

1-(2-Bromo-1-cyclohexen-1-yl)ethanone represents a highly versatile class of


-halo-

-unsaturated ketones
.[1][2] Its bifunctional nature—possessing an electrophilic vinyl bromide and a reactive carbonyl moiety—makes it an ideal substrate for palladium-catalyzed domino reactions.[1][2]

This guide outlines three validated protocols for transforming this scaffold into:

  • Tetrahydrobenzofurans (via Sonogashira/Cyclization cascade).

  • Tetrahydroindazoles (via Condensation/Substitution).[2]

  • Functionalized Dienes (via Suzuki-Miyaura coupling).

Structural Analysis & Reactivity Profile[1][3]

The molecule features two orthogonal reactive sites:

  • Site A (C-Br Bond): A vinyl bromide susceptible to oxidative addition by Pd(0), enabling cross-coupling (Suzuki, Sonogashira, Heck).

  • Site B (Acetyl Group): A carbonyl group capable of condensation (Schiff base formation) or serving as a nucleophile (via enolization) in cyclization events.

The proximity of these groups allows for "zipper" reactions where a cross-coupling event triggers an immediate intramolecular cyclization.[2]

Reactivity Pathway Diagram

ReactivityPathways Start 1-(2-Bromo-1-cyclohexen-1-yl)ethanone Alkyne Terminal Alkyne (Pd/Cu Cat) Start->Alkyne Path 1 Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Path 2 Boronic Aryl Boronic Acid (Pd Cat) Start->Boronic Path 3 Enynone Intermediate: Enynone Alkyne->Enynone Coupling Furan Product A: Tetrahydrobenzofuran Enynone->Furan 5-endo-dig Cyclization Indazole Product B: Tetrahydroindazole Hydrazine->Indazole Condensation/ Substitution Biaryl Product C: 2-Aryl-1-acetylcyclohexene Boronic->Biaryl Cross-Coupling

Caption: Divergent synthesis pathways from the core


-bromo enone scaffold.

Protocol A: Synthesis of Tetrahydrobenzofurans (Sonogashira Cascade)

This protocol utilizes a one-pot Sonogashira coupling/5-endo-dig cyclization sequence.[1][2] The palladium catalyst mediates the coupling of a terminal alkyne, generating an enynone intermediate which spontaneously (or with Lewis acid assistance) cyclizes to form the furan ring.

Mechanism
  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1][2]

  • Transmetallation: Copper acetylide transfers the alkyne to Palladium.[2]

  • Reductive Elimination: Formation of the 1-acetyl-2-alkynylcyclohexene (Enynone).[1][2]

  • Cyclization: The carbonyl oxygen attacks the activated alkyne (often promoted by CuI or AuCl3), followed by aromatization.

Experimental Procedure

Reagents:

  • Substrate: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 equiv)[1][2]

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add the Pd catalyst (5 mol%) and CuI (10 mol%). Evacuate and backfill with Nitrogen (3 cycles).

  • Addition: Add anhydrous DMF (0.2 M concentration relative to substrate), followed by the substrate (1.0 equiv), Phenylacetylene (1.2 equiv), and Et3N (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The intermediate enynone may appear transiently.[2]

  • Cyclization Drive: If the enynone persists (incomplete cyclization), add an additional 5 mol% CuI or 2 mol% AuCl3 and continue heating for 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH4Cl (2 x 10 mL) to remove copper salts (blue aqueous layer). Wash with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–85% Product: 3-Methyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran.[1][2]

Protocol B: Synthesis of Tetrahydroindazoles (Condensation Cascade)

This protocol exploits the electrophilicity of the


-carbon (bearing the bromine) and the carbonyl carbon to form a pyrazole ring fused to the cyclohexane.
Mechanism
  • Schiff Base Formation: The hydrazine -NH2 attacks the carbonyl carbon, forming a hydrazone.[2]

  • Intramolecular Substitution: The second nitrogen of the hydrazone (or the tautomeric enehydrazine) attacks the C-Br bond, displacing the bromide ion and closing the ring.

Experimental Procedure

Reagents:

  • Substrate: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 equiv)[1][2]

  • Reagent: Hydrazine Hydrate (1.5 equiv) or Phenylhydrazine (1.2 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic Acid (catalytic drops, optional)

Step-by-Step:

  • Dissolution: Dissolve the substrate in Ethanol (0.5 M) in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. (Caution: Exothermic).[2]

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

  • Precipitation: Upon cooling, the product often precipitates as a solid.[2]

  • Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water.

Data Table: Substituent Effects

Hydrazine SourceProduct TypeTypical YieldNotes
Hydrazine Hydrate1H-Indazole (unsubstituted N)88-92%Highly crystalline products.[1][2]
Phenylhydrazine1-Phenyl-1H-indazole75-80%Regioselectivity controlled by steric bulk.[1][2]
Methylhydrazine1-Methyl-1H-indazole82%Requires careful temperature control.[1][2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, use these internal checks:

  • Check 1 (Catalyst Activity): In Protocol A, the reaction mixture should turn dark (black/brown) upon heating, indicating active Pd(0) species. If the solution remains pale yellow, oxygen may be present (poisoning the catalyst). Remedy: Degas solvent more thoroughly.[2]

  • Check 2 (Cyclization Completeness): In Protocol A, monitor the disappearance of the intermediate Enynone by TLC. The Enynone is typically less polar than the final Furan.[2] If Enynone persists, the 5-endo-dig cyclization is stalled.[1][2] Remedy: Add AuCl3 (2 mol%) to drive the cyclization.

  • Check 3 (Regioselectivity): In Protocol B (with substituted hydrazines), 1H-NMR is required to distinguish between N1 and N2 isomers. The N1-isomer is generally favored due to conjugation with the phenyl ring (if Phenylhydrazine is used).[2]

References

  • Sonogashira, K. (2002).[2] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.[2] Link

  • Dell, C. P. (1998).[2] "Cycloisomerization of 4-alkynyl-substituted 1,2-diones: Synthesis of furans". Journal of the Chemical Society, Perkin Transactions 1, (22), 3873–3880. Link

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (See: "Knorr Pyrazole Synthesis" variants for

    
    -halo enones). Link
    
  • BenchChem. (2025).[2] "Application Notes for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene". (General reference for cyclohexenyl halide reactivity). Link

  • PubChem. "1-(2-Bromo-1-cyclohexen-1-yl)ethanone Compound Summary".[1][2] National Center for Biotechnology Information.[2] Link

Sources

Method

Negishi coupling optimization for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Application Note: Negishi Coupling Optimization for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone -Halo Enones Executive Summary & Challenge Definition The substrate 1-(2-Bromo-1-cyclohexen-1-yl)ethanone represents a specific cl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Negishi Coupling Optimization for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone


-Halo Enones

Executive Summary & Challenge Definition

The substrate 1-(2-Bromo-1-cyclohexen-1-yl)ethanone represents a specific class of "privileged but problematic" intermediates in drug discovery. It features a tetrasubstituted vinyl bromide motif adjacent to an electron-withdrawing acetyl group.

The Engineering Challenge:

  • Steric Congestion: The reaction site is a tetrasubstituted carbon (

    
    ). Standard ligands (e.g., 
    
    
    
    ) often fail to promote the oxidative addition or, more critically, the transmetallation step due to the steric wall created by the ring and the acetyl group.
  • Electronic Chelation: The carbonyl oxygen at the

    
     position can coordinate to the zinc species, forming stable chelates that arrest the catalytic cycle prior to transmetallation.
    
  • Lability: The

    
    -unsaturated ketone functionality makes the ring susceptible to conjugate addition (1,4-addition) if the cross-coupling is sluggish.
    

This guide details an optimized protocol utilizing Pd-PEPPSI precatalysts and Knochel-type organozinc generation to overcome these barriers.

Critical Mechanistic Insights

To optimize this reaction, we must move beyond standard "tetrakis" conditions. The success of this coupling relies on two specific modifications:

A. The "Throw-Away" Ligand Strategy (PEPPSI)

For tetrasubstituted vinyl halides, N-Heterocyclic Carbene (NHC) ligands are superior to phosphines. We utilize the Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalyst systems.[1]

  • Why: The bulky NHC ligand stabilizes the Pd(0) species but, crucially, the pyridine "throw-away" ligand dissociates rapidly, opening a coordination site for the bulky oxidative addition product.

  • Benefit: High turnover numbers (TON) even at room temperature.

B. Lithium Chloride (LiCl) Acceleration

Standard organozinc reagents (


) form aggregates (dimers/tetramers) in THF, which are kinetically incompetent for transmetallation.
  • The Fix: Adding LiCl (or generating the reagent from

    
    ) creates monomeric species of the type 
    
    
    
    .
  • Mechanism: The

    
     ion creates a "zincate-like" character, increasing the nucleophilicity of the organic group and breaking the chelation with the substrate's carbonyl oxygen.
    

Visualization: The Accelerated Catalytic Cycle

The following diagram illustrates the specific pathway utilized in this protocol, highlighting the role of LiCl and the PEPPSI catalyst.

NegishiCycle PreCat Pd-PEPPSI Precatalyst (Stabilized) ActivePd Active Species [Pd(NHC)(Solvent)] PreCat->ActivePd - Pyridine (Activation) OxAdd Oxidative Addition (Pd inserts into C-Br) ActivePd->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Zinc Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActivePd Regeneration ZincSpecies Organozinc Reagent R-ZnCl • LiCl (Monomeric) ZincSpecies->TransMet Substrate Substrate: 1-(2-Br-cyclohexen-1-yl)ethanone Substrate->OxAdd LiCl_Effect LiCl Effect: Breaks Zn aggregates Prevents Carbonyl Chelation LiCl_Effect->ZincSpecies

Caption: The Pd-PEPPSI catalytic cycle. Note the critical entry of the monomeric Zinc-LiCl species which bypasses the aggregation trap common in THF.

Optimized Experimental Protocol

Safety Note: Organozinc reagents are moisture-sensitive.[2] All steps must be performed under Argon or Nitrogen using Schlenk techniques.

Materials
  • Substrate: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 equiv).

  • Coupling Partner: Aryl/Alkyl-Bromide (to be converted to Zinc reagent).

  • Zinc Dust: Activated (wash with HCl, water, acetone, ether, dry under vacuum).

  • Lithium Chloride: Anhydrous (dried under high vacuum at 150°C).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Anhydrous THF.

Step 1: Preparation of the Organozinc Reagent (Knochel Method)

Use this method to generate the nucleophile (


) with the necessary LiCl salt.
  • Flame-dry a Schlenk flask and add LiCl (1.1 equiv relative to Zinc) and Zinc dust (1.5 equiv).

  • Dry the solids under high vacuum at 140°C for 1 hour. Cool to room temperature (RT) under Argon.

  • Add anhydrous THF to achieve a concentration of ~0.5 M to 1.0 M.

  • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes (activates Zn surface).

  • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Add the precursor Alkyl/Aryl-Bromide (1.0 equiv) dropwise.

  • Stir at RT (or mild heat 40°C) until GC/LC analysis shows full conversion of the bromide to the organozinc.

    • Validation: Titrate a small aliquot with Iodine to determine exact concentration.

Step 2: The Coupling Reaction
  • In a separate flame-dried flask, dissolve 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 equiv, typically 1.0 mmol) and Pd-PEPPSI-IPr (2 mol%, 14 mg) in THF (2 mL).

  • Add the prepared Organozinc solution (1.2 equiv) dropwise via syringe over 5 minutes at Room Temperature.

    • Note: Slow addition prevents exotherms which can degrade the catalyst.

  • Stir the reaction at Room Temperature for 2 hours.

    • Optimization Check: If conversion is <50% after 2 hours, heat to 40°C. Do not exceed 60°C to avoid polymerization of the enone.

  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    

Data & Troubleshooting Guide

The following table summarizes expected outcomes and solutions for common failure modes with this specific substrate.

Failure ModeSymptomRoot CauseCorrective Action
No Reaction Recovered Starting MaterialCatalyst deactivation or Zn aggregation.Ensure LiCl is dry. Switch to Pd-PEPPSI-IPent (more steric bulk).
Homocoupling Dimer of coupling partner (

)
Oxidative addition to substrate is too slow; Zn undergoes transmetallation with itself (oxidative).Increase catalyst loading to 4 mol%. Add the Zn reagent slower (syringe pump).
Reduction Product has H instead of RMoisture in solvent or

-hydride elimination (if alkyl Zn used).
Re-dry THF. If using alkyl-Zn, switch to Negishi-Plus conditions (add 20% co-solvent DMI).
Polymerization Tarry black mixtureEnone polymerized by Lewis Acidic Zn species.Lower temperature to 0°C. Reduce reaction concentration.

Optimization Logic Tree

Use this decision matrix when scaling up or changing the coupling partner (


).

OptimizationTree Start Select Coupling Partner (R-ZnX) TypeCheck Is R-ZnX Alkyl (sp3) or Aryl (sp2)? Start->TypeCheck Aryl Aryl/Vinyl (sp2) TypeCheck->Aryl Alkyl Alkyl (sp3) TypeCheck->Alkyl ArylCond Standard Protocol: Pd-PEPPSI-IPr THF, RT Aryl->ArylCond AlkylCond Risk: Beta-Hydride Elim Use Pd-PEPPSI-IPent Add 20% DMI (Co-solvent) Alkyl->AlkylCond ResultCheck Check Conversion (1h) ArylCond->ResultCheck AlkylCond->ResultCheck Success >90% Conv: Isolate ResultCheck->Success Good Fail <50% Conv: Heat to 40°C ResultCheck->Fail Stalled

Caption: Decision matrix for selecting catalyst and solvent conditions based on the nucleophile type.

References

  • Knochel, P., et al. (2008).[3][4][5] "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal.[1] Link

  • Fu, G. C., et al. (2001).[3] "The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides."[6] Journal of the American Chemical Society.[1] Link

  • Milne, J. E., & Buchwald, S. L. (2004).[3] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[1] Link

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the bromination of 1-acetylcyclohexene

Technical Support Center: Optimizing the Bromination of 1-Acetylcyclohexene Welcome to the technical support center for the bromination of 1-acetylcyclohexene. This guide is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Bromination of 1-Acetylcyclohexene

Welcome to the technical support center for the bromination of 1-acetylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this important reaction. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.

Troubleshooting Guide

This section directly tackles specific issues you may encounter during the bromination of 1-acetylcyclohexene, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low Yield of the Desired α-Bromoenone

Question: My bromination of 1-acetylcyclohexene is resulting in a low yield of the desired 2-bromo-1-acetylcyclohexene. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the bromination of α,β-unsaturated ketones like 1-acetylcyclohexene can stem from several factors, ranging from suboptimal reaction conditions to the formation of unwanted side products. [1][2]A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or a deactivated brominating agent.

    • Actionable Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. [3]If the reaction stalls, consider incrementally increasing the temperature, as some brominations of enones require elevated temperatures to proceed efficiently. [1][2]However, be cautious of excessive heat, which can promote side reactions and decomposition. [4] * Actionable Step: Ensure your brominating agent, such as N-Bromosuccinimide (NBS), is fresh and has been stored correctly to prevent decomposition. For reactions involving NBS, a radical initiator or light may be necessary under certain conditions. [5]

  • Side Reactions: The formation of byproducts is a common cause of low yields. In the case of 1-acetylcyclohexene, several side reactions can occur:

    • Addition to the Double Bond: Electrophilic addition of bromine across the cyclohexene ring is a significant competing reaction. This leads to the formation of a dibromo-acetylcyclohexane derivative. [6][7] * Multiple Brominations: The product itself can undergo further bromination, leading to di- and poly-brominated species.

    • Rearrangement Products: Under certain conditions, skeletal rearrangements of the cyclohexene ring can occur.

    • Actionable Step: To minimize addition reactions, consider using a brominating agent that favors substitution over addition. Pyridinium hydrobromide perbromide has been shown to be effective for the α-bromination of β-substituted enones, often providing higher yields and better selectivity. [1][2] * Actionable Step: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of multiple brominations.

    • Actionable Step: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize the formation of bromohydrins.

  • Sub-optimal Reagent Choice: The selection of the brominating agent is critical for achieving high yields.

    • Actionable Step: While molecular bromine (Br₂) can be used, it often leads to a mixture of products due to its high reactivity. [1][2]N-Bromosuccinimide (NBS) is a milder and more selective reagent for allylic and α-brominations. [5]For a more controlled reaction, consider using NBS in combination with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, or under photochemical conditions. Another effective reagent is N-bromosuccinimide in the presence of an acid catalyst, which promotes enol formation. [8]A one-step procedure using NBS-Et₃N·3HBr has also been reported to give high yields for the synthesis of α-bromo-α,β-unsaturated carbonyl compounds. [9]

  • Poor Reaction Setup and Workup: Inefficient experimental technique can lead to significant loss of product.

    • Actionable Step: Ensure all glassware is thoroughly dried to prevent side reactions with water. [10]Use accurate measurements for all reagents. [10]During the workup, ensure complete extraction of the product and minimize losses during solvent removal. [10]

Issue 2: Formation of Multiple Products Observed by TLC/GC-MS

Question: My reaction mixture shows multiple spots on the TLC plate (or multiple peaks in the GC-MS spectrum), indicating the formation of several byproducts. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products is a clear indication of a lack of selectivity in your bromination reaction. The key is to choose conditions that favor the desired α-bromination pathway over competing reactions.

Strategies to Enhance Selectivity:

  • Reagent Selection: As mentioned previously, the choice of brominating agent is paramount.

    • Recommendation: Move away from highly reactive reagents like Br₂. N-Bromosuccinimide (NBS) is a better choice for controlled bromination. For even greater selectivity, pyridine hydrobromide perbromide is a highly recommended alternative for α-bromination of enones. [1][2]

  • Catalyst and Additives: The presence of specific catalysts can direct the reaction towards the desired product.

    • Acid Catalysis: For α-bromination of ketones, an acid catalyst (e.g., HBr, acetic acid) is often used to promote the formation of the enol intermediate, which is the nucleophile in the reaction. [8] * Radical Initiators: When using NBS for allylic-type bromination, a radical initiator (e.g., AIBN, benzoyl peroxide) or UV irradiation is typically required. [5]

  • Reaction Temperature: Temperature control is a critical factor in managing selectivity.

    • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature. This can help to minimize the rates of competing side reactions. Some protocols for α,β-unsaturated ketones recommend temperatures around 80°C, but this should be approached with caution as higher temperatures can also lead to decomposition. [4]

  • Solvent Effects: The solvent can influence the reaction mechanism and product distribution.

    • Recommendation: Aprotic solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used for NBS brominations. These solvents are less likely to participate in the reaction compared to protic solvents.

The following diagram illustrates the key decision points in troubleshooting low yield and poor selectivity:

Caption: Troubleshooting workflow for improving the bromination of 1-acetylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the α-bromination of 1-acetylcyclohexene?

A1: The α-bromination of an α,β-unsaturated ketone like 1-acetylcyclohexene can proceed through two primary mechanistic pathways: an acid-catalyzed enol-mediated pathway or a radical pathway.

  • Acid-Catalyzed Enol-Mediated Pathway: In the presence of an acid catalyst, the carbonyl oxygen of the acetyl group is protonated, which facilitates the formation of an enol intermediate. [8]This enol is nucleophilic at the α-carbon, which then attacks an electrophilic bromine source (like Br₂ or the bromine from NBS). [8]Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.

  • Radical Pathway: When using NBS with a radical initiator or UV light, a bromine radical is generated. [5]This radical can abstract a hydrogen atom from the α-position to form an allylic radical intermediate. This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the α-bromo product.

The following diagram illustrates the acid-catalyzed enol-mediated pathway:

Reaction_Mechanism Start 1-Acetylcyclohexene Protonation Protonation of Carbonyl Start->Protonation H+ Enol_Formation Enol Formation Protonation->Enol_Formation Nucleophilic_Attack Nucleophilic Attack on Br2 Enol_Formation->Nucleophilic_Attack Br2 Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product 2-Bromo-1-acetylcyclohexene Deprotonation->Product -H+

Caption: Acid-catalyzed mechanism for the α-bromination of 1-acetylcyclohexene.

Q2: Can I use molecular bromine (Br₂) for this reaction? What are the potential drawbacks?

A2: While molecular bromine can be used, it is generally not the preferred reagent for achieving high yields and selectivity in the bromination of α,β-unsaturated ketones. [1][2]The high reactivity of Br₂ can lead to several side reactions, most notably the electrophilic addition across the carbon-carbon double bond of the cyclohexene ring. [6][7]This results in the formation of a dibrominated alkane as a significant byproduct, which can be difficult to separate from the desired α-bromoenone. Furthermore, handling molecular bromine poses significant safety hazards due to its toxicity and corrosiveness. [11][12] Q3: What are some alternative brominating agents I should consider?

A3: Several alternative brominating agents offer better selectivity and are safer to handle than molecular bromine.

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Milder and more selective than Br₂. Easier to handle.May require a radical initiator or acid catalyst for optimal reactivity.
Pyridinium Hydrobromide Perbromide Often provides high yields and excellent selectivity for α-bromination of enones. [1][2]Solid, making it easier to handle than Br₂.Can be more expensive than other reagents.
NBS-Et₃N·3HBr Reported to provide high yields in a one-step procedure under mild conditions. [9]May not be as commercially available as NBS.
Copper(II) Bromide (CuBr₂) Can be used for the bromination of ketones.May require specific reaction conditions and can introduce metal impurities.

Q4: How important is solvent choice in this reaction?

A4: The choice of solvent can significantly impact the outcome of the bromination reaction. Aprotic solvents are generally preferred to avoid the formation of byproducts such as bromohydrins, which can occur if a protic solvent like water or an alcohol is present.

  • Recommended Solvents: Carbon tetrachloride (CCl₄) and dichloromethane (CH₂Cl₂) are commonly used and are good choices for reactions involving NBS.

  • Solvents to Avoid: Protic solvents like water, methanol, and ethanol should generally be avoided unless a specific protocol calls for them, as they can react with the bromonium ion intermediate.

Q5: Are there any specific safety precautions I should take when performing this reaction?

A5: Yes, safety should always be the top priority in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving bromine or brominating agents should be performed in a well-ventilated fume hood. [13]* Handling Bromine: If using molecular bromine, be aware of its high toxicity, corrosiveness, and volatility. [11][12]Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.

  • Quenching: At the end of the reaction, any unreacted bromine or brominating agent should be quenched before workup. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.

Experimental Protocol: α-Bromination of 1-Acetylcyclohexene using NBS

This protocol provides a general guideline for the α-bromination of 1-acetylcyclohexene using N-Bromosuccinimide. Optimization may be required based on your specific experimental setup and desired outcome.

Materials:

  • 1-Acetylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, as a radical initiator)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is in a fume hood.

  • Reagents: To the flask, add 1-acetylcyclohexene (1.0 eq) and anhydrous carbon tetrachloride.

  • Initiation (Optional): If using a radical initiator, add a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Addition of NBS: Add N-bromosuccinimide (1.05-1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time will vary but is typically in the range of 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure 2-bromo-1-acetylcyclohexene.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (n.d.).
  • Yu, H., Wan, C., Han, J., & Li, A. (n.d.). A Protocol for α-Bromination of β-Substituted Enones. Chinese Journal of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311.
  • ACS Publications. (2021, October 5). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α.
  • University of Calgary. (n.d.).
  • Mitani, M., et al. (n.d.). α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Royal Society of Chemistry. (2022, May 20).
  • YouTube. (2019, August 26).
  • Yu, H., Wan, C., Han, J., & Li, A. (2025, August 5). A Protocol for α-Bromination of β-Substituted Enones.
  • Verbruggen, S., et al. (2019, June 4).
  • Master Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes | Request PDF.
  • Chemistry Stack Exchange. (2013, August 24).

Sources

Optimization

Minimizing dehalogenation side reactions of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Welcome to the dedicated technical support guide for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) address the common challenge of dehalogenation side reactions, providing in-depth explanations and actionable protocols to enhance your reaction outcomes.

Introduction: The Challenge of Dehalogenation

1-(2-Bromo-1-cyclohexen-1-yl)ethanone is a valuable intermediate, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck to form new carbon-carbon bonds.[1][2][3] However, the vinylic bromide is susceptible to dehalogenation, leading to the formation of 1-(1-cyclohexen-1-yl)ethanone as a significant byproduct. This not only reduces the yield of the desired product but also complicates purification. Understanding the mechanisms behind these side reactions is paramount to their prevention.

Two primary dehalogenation pathways are of concern:

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[4][5]

  • Dehydrohalogenation: The elimination of hydrogen bromide (HBr) to form an alkyne, which can then undergo further reactions. This is typically promoted by strong bases.[6][7][8]

This guide will provide strategies to mitigate both pathways, ensuring the successful application of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the dehalogenated byproduct, 1-(1-cyclohexen-1-yl)ethanone, in my Suzuki coupling reaction?

A1: The formation of 1-(1-cyclohexen-1-yl)ethanone during a Suzuki coupling is most often due to a hydrodehalogenation side reaction within the palladium catalytic cycle.[5] After the initial oxidative addition of the vinyl bromide to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo premature reductive elimination with a hydride source instead of transmetalation with the boronic acid.[9][10] Potential hydride sources can include trace amounts of water, the solvent, or even the boronic acid reagent itself under certain conditions.

Q2: Can the choice of base influence the extent of dehalogenation?

A2: Absolutely. The base plays a crucial role and its choice can be a delicate balance.

  • For Suppressing Dehydrohalogenation: Very strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) can promote the E2 elimination of HBr, leading to an alkyne byproduct.[8] For cross-coupling reactions, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred to minimize this pathway.[11][12]

  • For Suppressing Hydrodehalogenation: The base is necessary to activate the boronic acid for transmetalation in Suzuki couplings.[11] A base that is too weak may slow down the desired transmetalation step, giving the Pd(II) intermediate more time to react with adventitious hydride sources. Therefore, an optimal base strength is key. For your specific substrate, starting with K₃PO₄ is a robust choice.

Q3: How do phosphine ligands affect the formation of dehalogenation byproducts?

A3: Phosphine ligands are critical in modulating the reactivity of the palladium catalyst.

  • Electron-rich, bulky ligands such as SPhos, XPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃) can accelerate the rate of reductive elimination, which is the final step in forming the desired C-C bond.[13] A faster reductive elimination can outcompete the undesired hydrodehalogenation pathway.

  • Conversely, some phosphine ligands can participate in side reactions. For instance, triphenylphosphine has been shown to induce debromination under certain conditions.[14] It is crucial to select a ligand that promotes the desired cross-coupling over side reactions.

Q4: My Sonogashira coupling is showing significant dehalogenation. What are the likely causes?

A4: In Sonogashira couplings, dehalogenation can arise from several factors.[2][15]

  • Homocoupling of the Alkyne (Glaser coupling): While not strictly dehalogenation of your substrate, the copper co-catalyst can promote the homocoupling of the terminal alkyne, consuming it and leaving the vinyl bromide to undergo other reactions, including dehalogenation.[2]

  • Instability of the Pd-intermediate: Similar to Suzuki coupling, the Pd(II) intermediate can be prematurely reduced.

  • Base Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[15] Ensure the base is pure and dry, as impurities can contribute to side reactions.

Troubleshooting Guide

This section provides a systematic approach to minimizing dehalogenation of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone in common cross-coupling reactions.

Issue 1: Significant Formation of 1-(1-cyclohexen-1-yl)ethanone in a Suzuki Coupling
Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Base Switch to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.Stronger bases can promote elimination side reactions, while these bases are effective for the transmetalation step in Suzuki couplings without promoting significant dehydrohalogenation.[11]
Inappropriate Ligand Employ a bulky, electron-rich phosphine ligand like SPhos, XPhos, or P(t-Bu)₃.These ligands promote a faster rate of reductive elimination for the desired product, kinetically outcompeting the hydrodehalogenation pathway.[13]
Presence of Hydride Sources Use anhydrous solvents and reagents. Consider adding a stoichiometric amount of a mild dehydrating agent if water is suspected.Water and other protic impurities can act as hydride sources, leading to hydrodehalogenation.[5]
Reaction Temperature Too High Run the reaction at a lower temperature (e.g., start at room temperature and slowly increase to 60-80 °C).Higher temperatures can increase the rate of side reactions. The lowest effective temperature should be used.
Issue 2: Low Yield and Dehalogenation in a Sonogashira Coupling
Potential Cause Troubleshooting Step Scientific Rationale
Copper-Mediated Alkyne Homocoupling Consider a "copper-free" Sonogashira protocol.The copper(I) co-catalyst is often responsible for the oxidative homocoupling of the terminal alkyne.[2] Palladium-only systems can circumvent this issue.
Inhibitory Effect of Amine Base Use a more sterically hindered amine base like diisopropylethylamine (DIPEA) or ensure the purity of your current amine base.Amine bases can coordinate to the palladium center and influence the catalytic activity. Purity is paramount.
Slow Oxidative Addition Ensure your palladium catalyst is active. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is readily reduced in situ.The oxidative addition of the vinyl bromide to Pd(0) is the first step.[16] An inefficient initiation can lead to a buildup of starting materials and favor side reactions.
Solvent Effects Screen different anhydrous, degassed solvents such as THF, DMF, or acetonitrile.The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Issue 3: Dehalogenation Observed in a Heck Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Reductive Heck Pathway Ensure the presence of a suitable base (e.g., NaOAc, K₂CO₃, or Et₃N) to facilitate the β-hydride elimination.The base is crucial for regenerating the Pd(0) catalyst and completing the catalytic cycle.[1][17][18] An inefficient β-hydride elimination can lead to other pathways.
Formation of Palladium Hydrides Add a phosphine sponge or use a ligand that disfavors the formation of stable palladium hydride species.Palladium hydrides are key intermediates in the hydrodehalogenation side reaction.[4]
Reaction Conditions Too Harsh Optimize the reaction temperature and time.Prolonged heating can lead to catalyst decomposition and an increase in side products.[19]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 equiv), the desired boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane.

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%).

  • Add an anhydrous, degassed solvent such as THF.

  • Add a suitable amine base, such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.

Visualizing Reaction Pathways

Suzuki_Coupling_and_Side_Reaction cluster_0 Desired Suzuki Pathway cluster_1 Hydrodehalogenation Side Reaction A Pd(0)L_n B Vinyl-Pd(II)(Br)L_n A->B Oxidative Addition (Vinyl-Br) C Vinyl-Pd(II)(Ar)L_n B->C Transmetalation (Ar-B(OH)₂) E Vinyl-Pd(II)(Br)L_n C->A Reductive Elimination D Desired Product (Vinyl-Ar) C->D F Vinyl-Pd(II)(H)L_n E->F Reaction with Hydride Source F->A Reductive Elimination G Dehalogenated Product (Vinyl-H) F->G H Hydride Source (e.g., H₂O) H->E

Caption: Catalytic cycle for Suzuki coupling and the competing hydrodehalogenation pathway.

Troubleshooting_Dehalogenation Start Dehalogenation Observed Q1 Reaction Type? Start->Q1 Suzuki Suzuki Coupling Q1->Suzuki Suzuki Sonogashira Sonogashira Coupling Q1->Sonogashira Sonogashira Heck Heck Reaction Q1->Heck Heck Sol_Suzuki_Base Use milder base (K₃PO₄, Cs₂CO₃) Suzuki->Sol_Suzuki_Base Sol_Suzuki_Ligand Use bulky, e⁻-rich ligand (SPhos, XPhos) Suzuki->Sol_Suzuki_Ligand Sol_Sonogashira Try copper-free conditions Sonogashira->Sol_Sonogashira Sol_Heck Optimize base and temperature Heck->Sol_Heck Sol_General Ensure anhydrous conditions Sol_Suzuki_Base->Sol_General Sol_Suzuki_Ligand->Sol_General Sol_Sonogashira->Sol_General Sol_Heck->Sol_General

Caption: Decision tree for troubleshooting dehalogenation side reactions.

References

Sources

Troubleshooting

Purification techniques for light-sensitive beta-bromoenones

Technical Support Center: Purification of Light-Sensitive -Bromoenones Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BBE-PUR-001 Introduction Welcome to the Advanced Purification Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Light-Sensitive -Bromoenones

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BBE-PUR-001

Introduction

Welcome to the Advanced Purification Support Center. You are likely here because your


-bromoenone intermediate—a critical scaffold for palladium-catalyzed cross-couplings (Suzuki, Sonogashira)—is decomposing during isolation.

-Bromoenones possess a "perfect storm" of instability factors:
  • Photolability: The

    
     bond is susceptible to homolytic cleavage under UV/visible light, leading to radical polymerization or 
    
    
    
    isomerization.
  • Acid Sensitivity: Standard silica gel (

    
    ) acts as a Lewis acid, catalyzing dehydrobromination or nucleophilic attack at the 
    
    
    
    -position.
  • Thermal Instability: Many derivatives undergo elimination reactions above 40°C.

This guide replaces standard protocols with stabilized, self-validating workflows .

Module 1: Pre-Purification Triage

Before attempting purification, you must stabilize the crude mixture. Most losses occur before the column is even packed.

Standard Operating Procedure (SOP-01): Crude Handling
ParameterCritical LimitScientific Rationale
Ambient Light Zero Exposure

-bromoenones undergo rapid

photoisomerization. Use amber glassware or wrap all flasks in aluminum foil immediately.
Temperature < 30°C Avoid thermal elimination of HBr. Do not use a heat gun to dissolve crude solids.
Acid Scavenging Required If the synthesis involved

or

, residual acid will char the product on concentration. Wash organic layers with saturated

until aqueous pH is neutral.

Module 2: Chromatographic Troubleshooting (The "Black Box" Problem)

User Issue: "My TLC looks clean, but the compound turns into a black band on the column and nothing elutes."

Diagnosis: Acid-catalyzed decomposition on the silica surface. Solution: You must use Neutralized Silica Gel Chromatography .

Protocol: The Triethylamine (Et3N) Deactivation Method

Do not use standard silica packing methods. Follow this chemically buffered protocol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare your eluent system (e.g., Hexanes/EtOAc).[1]

    • Add 1% (v/v) Triethylamine (

      
      )  to the mobile phase.
      
    • Mechanism:[1][2]

      
       is a basic amine that binds irreversibly to the acidic silanol (
      
      
      
      ) sites on the silica, preventing them from protonating your enone.
  • Column Slurry Packing:

    • Slurry the silica gel using the

      
      -doped solvent .
      
    • Allow the column to equilibrate for 10 minutes.

    • Verification: Check the pH of the eluent exiting the column. It should be basic (

      
      ).
      
  • Sample Loading:

    • Do not load using

      
       (DCM) if possible; halogenated solvents can generate trace HCl over time.
      
    • Load as a concentrated liquid in Toluene (inert) or via "Dry Load" using neutralized Celite (wash Celite with

      
      /MeOH and dry beforehand).
      
  • Elution & Protection:

    • Wrap the entire glass column in aluminum foil.

    • Disable the UV detector on automated flash systems (e.g., CombiFlash/Biotage) if it uses high-intensity full-spectrum monitoring. Use a single wavelength (e.g., 254 nm) for short intervals or rely on fraction collection by volume.

Visual Workflow: Neutralized Chromatography

NeutralizedChromatography Start Crude Mixture CheckAcid Check Residual Acidity (Wash w/ NaHCO3) Start->CheckAcid PrepSilica Prepare Mobile Phase Add 1% Et3N CheckAcid->PrepSilica Slurry Slurry Pack Column (Neutralize Silanols) PrepSilica->Slurry Deactivation Load Load Sample (Shield from Light) Slurry->Load Elute Elute in Dark (Cold Room if possible) Load->Elute Foil Wrap Finish Pure Beta-Bromoenone Elute->Finish

Caption: Workflow for neutralizing silica acidity to prevent on-column degradation of sensitive enones.

Module 3: Non-Chromatographic Alternatives

User Issue: "I need to scale up to 50g. Chromatography is too expensive and slow."

Diagnosis: Chromatography is not scalable for unstable halides. Solution: Low-Temperature Recrystallization.

Crystallization excludes impurities without the thermal stress of silica adsorption.

Protocol: The "Anti-Solvent" Layering Technique
  • Dissolution: Dissolve the crude oil in the minimum amount of DCM or Diethyl Ether at room temperature (do not heat).

  • Layering: Carefully layer 3 volumes of Hexanes or Pentane on top of the denser organic layer. Do not mix.

  • Nucleation: Wrap the flask in foil and place it in a freezer (–20°C).

  • Mechanism: As the solvents slowly diffuse, the polarity changes gradually, forcing the bromoenone to crystallize out while impurities remain in the mother liquor.

  • Harvest: Filter quickly while cold. Wash with cold pentane.

Module 4: Decision Matrix & Troubleshooting FAQs

Decision Tree: Selecting the Right Method

DecisionTree Input Crude Purity? HighPurity >80% (Solid) Input->HighPurity LowPurity <80% (Oil/Tar) Input->LowPurity Action1 Recrystallization (Layering Method) HighPurity->Action1 Scale Scale? LowPurity->Scale SmallScale < 1 gram Scale->SmallScale LargeScale > 5 grams Scale->LargeScale Action2 Neutralized Flash (1% Et3N) SmallScale->Action2 LargeScale->Action1 Try Seeding first Action3 Vacuum Distillation (High Risk!) LargeScale->Action3 Only if thermally stable

Caption: Strategic decision matrix for selecting purification method based on crude purity and scale.

Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is often superior for


-bromoenones because it lacks the acidic protons of silica. However, alumina has lower resolution power. If your impurities have 

values close to your product, use Neutralized Silica (Module 2). If separation is easy (

), use Neutral Alumina .

Q2: My product is an oil and won't crystallize. Now what? A: This is common. Perform a "Rapid Filtration" (Plug Filtration).

  • Pack a short, wide pad of silica (neutralized with

    
    ).
    
  • Apply vacuum.

  • Flush with non-polar solvent (e.g., 5% EtOAc/Hexanes) to elute the product quickly, leaving polar tars behind.

  • Do not try to separate closely eluting spots; just remove the bulk tar.

Q3: How do I store these compounds? A: Never store them neat (as pure oil/solid) at room temperature.

  • Best Practice: Store as a frozen solution in Benzene or Toluene at –20°C.

  • Solid Storage: Store under Argon, in amber vials, at –20°C. Add a ribbon of activated copper turnings to the vial to scavenge any free bromide radicals if long-term storage is required.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general handling of light-sensitive and unstable reagents).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for flash chromatography, modified here for neutralization).

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. (Authoritative guide on silica deactivation using triethylamine).

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. (Industrial standards for light protection).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Introduction: Decoding Molecular Architecture with NMR In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Molecular Architecture with NMR

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1] Its power lies in its ability to map the carbon-hydrogen framework of a molecule, providing profound insights into the electronic environment and connectivity of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone, a molecule featuring a compelling combination of functional groups: an α,β-unsaturated ketone (enone), a vinyl bromide, and a cyclohexene ring.

Understanding the spectral features of this compound is crucial for researchers in drug development and materials science, where such motifs are common. The interplay between the electron-withdrawing bromine atom, the conjugated carbonyl group, and the stereochemistry of the cyclohexene ring creates a unique magnetic environment for each nucleus, resulting in a distinct and informative NMR fingerprint. This guide will not only predict and interpret these spectra but also provide a robust experimental protocol for their acquisition, grounding the analysis in both theoretical principles and practical application.

Predicted ¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed picture of the hydrogen environments within a molecule. For 1-(2-Bromo-1-cyclohexen-1-yl)ethanone, we anticipate five distinct signals, each corresponding to a set of chemically non-equivalent protons. The lack of a vinylic proton at the C2 position, due to the bromine substituent, is a key distinguishing feature.

  • Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and are not adjacent to any other protons, thus they will appear as a sharp singlet (s) . Positioned alpha to a carbonyl group, they experience deshielding, placing their predicted chemical shift in the region of δ 2.2-2.5 ppm .[2][3]

  • Allylic Protons (C6-H₂): The two protons on the carbon adjacent to the carbonyl-bearing vinylic carbon (C1) are in an allylic position. Their proximity to the electron-withdrawing conjugated system results in a downfield shift. We predict these protons to appear as a multiplet (m) around δ 2.4-2.6 ppm .

  • Allylic Protons (C3-H₂): These protons are also allylic, being adjacent to the bromine-bearing vinylic carbon (C2). The electronegative bromine atom will contribute to their deshielding. Their signal is expected to be a multiplet (m) in the range of δ 2.7-2.9 ppm .

  • Methylene Protons (C4-H₂ and C5-H₂): The four protons on C4 and C5 are the most shielded within the ring, being furthest from the deshielding functional groups. They are expected to produce overlapping signals, resulting in a complex multiplet (m) in the aliphatic region of δ 1.7-2.0 ppm .[4]

The integration of these signals will correspond to a ratio of 3:2:2:4, reflecting the number of protons in each unique environment.

Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's lack of symmetry, all eight carbon atoms are expected to be chemically distinct, yielding eight discrete signals.

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded nucleus in the spectrum due to the high electronegativity of the oxygen atom and its sp² hybridization. Its resonance is predicted to appear significantly downfield, in the range of δ 195-205 ppm . Conjugation with the C=C double bond typically causes a slight upfield shift compared to saturated ketones.[1][5]

  • Vinylic Carbon (C1): This sp² carbon is part of the enone system and is directly attached to the acetyl group. It is expected to be significantly deshielded, with a predicted chemical shift around δ 140-145 ppm .

  • Vinylic Carbon (C2): This sp² carbon is bonded to the electronegative bromine atom. The β-carbon of an α,β-unsaturated carbonyl system is typically deshielded due to resonance effects.[6] We predict its signal to be in the region of δ 130-135 ppm .

  • Methyl Carbon (-CH₃): This sp³ carbon, part of the acetyl group, will be found in the upfield region of the spectrum. The adjacent carbonyl group causes a slight deshielding effect, placing its signal around δ 25-30 ppm .

  • Allylic Carbons (C3 and C6): These sp³ carbons are adjacent to the double bond. C6 is alpha to the carbonyl-substituted carbon (C1), while C3 is alpha to the bromo-substituted carbon (C2). They are expected in the δ 30-40 ppm range, with C3 potentially being slightly more deshielded. For comparison, the allylic carbons in cyclohexene appear around δ 25.3 ppm.[7]

  • Saturated Carbons (C4 and C5): These sp³ carbons are the most shielded in the ring structure, analogous to the C4/C5 carbons in cyclohexene, which resonate around δ 22.8 ppm.[7] Their signals are predicted to be in the δ 20-25 ppm range.

Data Summary and Comparison

To provide a clear overview, the predicted NMR data is summarized below. For context, we compare these predictions to the known spectral data of cyclohexene, the parent ring system.

Table 1: Predicted ¹H NMR Data for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

AssignmentPredicted δ (ppm)MultiplicityIntegration
-COCH₃2.2 - 2.5s (singlet)3H
C6-H₂ (allylic)2.4 - 2.6m (multiplet)2H
C3-H₂ (allylic)2.7 - 2.9m (multiplet)2H
C4-H₂, C5-H₂1.7 - 2.0m (multiplet)4H

Table 2: Predicted ¹³C NMR Data for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

AssignmentPredicted δ (ppm)Comparison: Cyclohexene δ (ppm)[7][8]
C=O195 - 205N/A
C1 (vinylic)140 - 145127.3
C2 (vinylic)130 - 135127.3
C6 (allylic)30 - 4025.3
C3 (allylic)30 - 4025.3
-CH₃25 - 30N/A
C4, C520 - 2522.8

The comparison highlights the significant deshielding effects of the acetyl and bromo substituents on the vinylic and adjacent allylic positions of the cyclohexene ring.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure and the numbering scheme used for the NMR assignments.

Caption: Structure of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is paramount. The following steps outline a self-validating system for sample preparation and instrument operation.

I. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic compounds due to its low cost and volatility.[9][10]

  • Concentration:

    • For ¹H NMR , accurately weigh 5-20 mg of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone.[9]

    • For ¹³C NMR , a higher concentration of 20-50 mg is recommended to compensate for the lower natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.[9][11]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11][12] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[13] To avoid shimming issues, ensure the sample height is between 4 and 5 cm.[9][11]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.[12]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints before insertion into the spectrometer.[9][14]

II. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.[1]

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Spectral Width: 0 to 220 ppm.[1]

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on concentration.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.[1]

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion: A Cohesive Structural Picture

The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and self-validating structural confirmation of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone. The predicted chemical shifts, multiplicities, and integration ratios are all consistent with the proposed structure. Key spectral features—such as the downfield singlet of the acetyl protons, the characteristic shifts of the vinylic carbons, and the highly deshielded carbonyl signal—serve as definitive markers. By comparing these features to related structures like cyclohexene and other α,β-unsaturated ketones, we gain a deeper understanding of how substituent effects modulate the magnetic environments within the molecule. The provided experimental protocol ensures that researchers can reliably obtain high-fidelity data to support their synthetic and developmental endeavors.

References

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR? Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]

  • Supplementary Material. (n.d.). General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • MDPI. (2000). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds. Molecules, 5(1), 102-107. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine. Retrieved from [Link]

  • Gurudata, & Stothers, J. B. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(19), 3515-3524. Retrieved from [Link]

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of Brominated Cyclohexenyl Ketones

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Cyclohexenyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Brominated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Cyclohexenyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated cyclohexenyl ketones serve as critical intermediates in the synthesis of complex pharmaceuticals and bioactive natural products. Their structural elucidation is often complicated by the presence of regioisomers (e.g., 2-bromo vs. 3-bromo-2-cyclohexen-1-one) and the unique isotopic signature of bromine.

This guide provides a technical comparison of ionization methodologies (Electron Impact vs. Electrospray Ionization) and details the specific fragmentation pathways that define this chemical class. By leveraging the distinct "isotopic fingerprint" of bromine and characteristic Retro-Diels-Alder (RDA) mechanisms, researchers can confidently validate structures and differentiate isomers.

Part 1: The Analytical Challenge

The primary challenge in analyzing brominated cyclohexenyl ketones lies in distinguishing between regioisomers and degradation products (such as dehydrobrominated phenols).

  • Isotopic Complexity: Bromine exists as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio.[1] This creates a "doublet" molecular ion signal that splits signal intensity, potentially lowering sensitivity but providing a diagnostic confirmation of halogen presence.
  • Labile C-Br Bond: The carbon-bromine bond is relatively weak (

    
    276 kJ/mol), leading to facile loss of the halogen atom or HBr under "hard" ionization conditions, which can obscure the molecular ion (
    
    
    
    ).

Part 2: Methodology Comparison (The "Product" vs. Alternatives)

For this guide, we evaluate the "performance" of Electron Impact (EI) mass spectrometry—the gold standard for structural fingerprinting—against Electrospray Ionization (ESI) and Nuclear Magnetic Resonance (NMR) .

Comparative Analysis Table
FeatureElectron Impact (EI-MS) Electrospray Ionization (ESI-MS) NMR Spectroscopy (

H/

C)
Primary Utility Structural Fingerprinting & Library MatchingMolecular Weight ConfirmationStereochemistry & Regiochemistry
Ionization Energy Hard (70 eV)Soft (Low Energy)N/A (Radio Frequency)
Molecular Ion (

)
Often weak or absent (due to fragmentation)Strong

N/A
Bromine Signature Distinct M / M+2 doublet in fragmentsDistinct M / M+2 doublet in parentN/A (requires specialized nuclei)
Isomer Differentiation High (via fragmentation patterns)Low (often identical mass)Superior (coupling constants)
Sample Requirement Nanogram (High Sensitivity)Picogram (Very High Sensitivity)Milligram (Low Sensitivity)
Expert Insight: Why EI is Preferred for Fragmentation Studies

While ESI is superior for determining the intact molecular mass, it often fails to generate sufficient fragment ions to distinguish between positional isomers of brominated ketones. EI-MS is the recommended method for detailed structural characterization because the high-energy impact drives specific rearrangements (RDA,


-cleavage) that map the carbon skeleton.

Part 3: Deep Dive into Fragmentation Pathways

Understanding the specific fragmentation of 2-bromo-2-cyclohexen-1-one (and its analogs) requires analyzing three competing mechanisms: Isotopic Signatures, Dehydrohalogenation, and Retro-Diels-Alder (RDA) cleavage.

The Isotopic Fingerprint

Before fragmentation begins, the molecular ion cluster identifies the bromine count.

  • Monobrominated (

    
    ):  Two peaks of equal intensity separated by 2 Da (
    
    
    
    and
    
    
    ).
  • Dibrominated (

    
    ):  Three peaks with a 1:2:1 intensity ratio (
    
    
    
    ,
    
    
    ,
    
    
    ).
Primary Fragmentation Channels (EI at 70 eV)
A. Loss of Bromine Radical (

)
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Observation: Appearance of a strong peak at

    
     and 
    
    
    
    .
  • Result: Formation of the cyclohexenone cation (m/z 95 for unsubstituted enone).

B. Dehydrobromination (Loss of HBr)
  • Mechanism: Elimination of HBr (80/82 Da), often driven by the formation of a stable aromatic system (phenol cation).

  • Observation: A peak at

    
     or 
    
    
    
    .
  • Significance: High abundance of this peak suggests the bromine is adjacent to an abstractable hydrogen (e.g., in 3-bromo isomers or saturated ring areas).

C. Retro-Diels-Alder (RDA) Reaction

This is the diagnostic pathway for cyclohexenyl systems. The ring unzips to release a neutral alkene (usually ethylene) and a charged ketene/diene fragment.

  • Pathway: The cyclohexenone ring cleaves at the C1-C6 and C3-C4 bonds (or C4-C5 depending on substitution).

  • Mass Shift: Typically Loss of 28 Da (Ethylene,

    
    ) or substituted alkenes.
    
  • Bromine Tracking: If the bromine is on the "ethylene" fragment (C4/C5), the charged fragment loses the isotopic pattern. If Br is on the "ketene" fragment (C2/C3), the doublet pattern is retained in the daughter ion.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways for a generic brominated cyclohexenone.

FragmentationPathway M_Ion Molecular Ion (M+•) [Doublet M, M+2] Loss_Br [M - Br]+ Cation (No Isotope Pattern) M_Ion->Loss_Br - •Br (79/81) Loss_HBr [M - HBr]+• Aromatization (Phenol-like) M_Ion->Loss_HBr - HBr (80/82) Loss_CO [M - CO]+• Ring Contraction M_Ion->Loss_CO - CO (28) RDA Retro-Diels-Alder [M - C2H4]+• M_Ion->RDA - C2H4 (28) (Diagnostic for Ring) Frag_Sec1 Secondary Alkyl Fragments (m/z 39, 41, 55) Loss_Br->Frag_Sec1 Further Fragmentation RDA->Frag_Sec1

Figure 1: Mechanistic flowchart of competing fragmentation pathways for brominated cyclohexenyl ketones under Electron Impact ionization.

Part 4: Differentiation of Isomers (2-Bromo vs. 3-Bromo)

Distinguishing regioisomers relies on the stability of the carbocation formed after


-cleavage or RDA.
Fragment / Feature2-Bromo-2-cyclohexen-1-one 3-Bromo-2-cyclohexen-1-one

-Cleavage
Br is on the

-carbon. Cleavage adjacent to C=O is sterically influenced by Br.
Br is on the

-carbon.

-cleavage is less hindered.
C-Br Bond Strength Stronger (

hybridized, conjugated with C=O).
Stronger (

hybridized, vinylogous).
Loss of HBr Less Favored. Requires

-hydrogen abstraction which is geometrically difficult across the double bond.
Favored. Allylic hydrogens at C4 are available for 1,4-elimination to form a phenol.
RDA Product Retains Br on the ketene fragment (Charge retained). Doublet observed. Retains Br on the ketene fragment. Doublet observed.

Key Differentiator: The Intensity of the [M-HBr] peak . The 3-bromo isomer typically shows a more intense [M-HBr] peak due to the facile aromatization to a phenol derivative, whereas the 2-bromo isomer may show a more dominant simple [M-Br] peak.

Part 5: Validated Experimental Protocol

To ensure reproducible data for these labile compounds, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol, which can cause nucleophilic substitution of the bromine.

  • Concentration: Dilute to ~10 ppm for GC-MS injection.

Instrument Parameters (GC-MS)
  • Inlet Temperature:

    
     (Keep low to prevent thermal dehydrobromination before ionization).
    
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Ionization: Electron Impact (EI) at 70 eV.[2][3][4]

  • Scan Range: m/z 40 – 300 (Ensure low mass range captures ethylene/CO loss).

Data Validation Steps (The "Trust" Check)
  • Check the Molecular Ion: Do you see the 1:1 doublet at the expected MW?

    • If No: Thermal degradation has occurred.[5] Lower inlet temp.

  • Check the Base Peak:

    • Is it m/z 55, 67, or 95? (Typical hydrocarbon fragments).

    • Is it m/z 41/43? (Common background).

  • Verify Bromine Loss: Confirm the mass difference between the molecular ion cluster and the first major fragment is exactly 79 or 81 Da.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Bromo-cyclohexene. National Institute of Standards and Technology.[6] Available at: [Link]

  • PubChem. 2-Bromocyclohex-2-en-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[5] (Referenced for general RDA and Halogen fragmentation mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Validation

Comparative HPLC Strategies for Purity Assessment of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Executive Summary Objective: To establish a robust purity validation protocol for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 1503-98-6), a critical intermediate in Suzuki-Miyaura cross-coupling and heterocyclic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust purity validation protocol for 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 1503-98-6), a critical intermediate in Suzuki-Miyaura cross-coupling and heterocyclic synthesis.[1]

The Challenge: This


-bromo enone intermediate presents specific chromatographic challenges:
  • Structural Similarity: High risk of co-elution with its precursor, 1-acetylcyclohexene, and regioisomeric byproducts (e.g.,

    
    -bromo isomers).[1]
    
  • Thermal Instability: Susceptibility to on-column dehydrohalogenation or hydrolysis if mobile phase pH is unregulated.[1]

The Solution: This guide compares two separation strategies:

  • Method A (Baseline): C18 (Octadecyl) – The industry standard for robustness.

  • Method B (Recommended): Phenyl-Hexyl – A

    
    -selective phase offering superior resolution (
    
    
    
    ) for halogenated enones.[1]

Part 1: The Chromatographic Challenge

The synthesis of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone typically involves the bromination of 1-acetylcyclohexene.[1] The critical impurities that must be resolved are:

Impurity TypeCompoundChemical CharacteristicSeparation Difficulty
Starting Material 1-AcetylcyclohexeneLacks Bromine; similar hydrophobicity.[1]High: Elutes close to product on standard C18.
Regioisomer 6-Bromo-1-acetylcyclohexeneBromine on allylic position rather than vinylic.[1]Medium: Distinct 3D shape but similar polarity.[1]
Degradant 1-Acetyl-1,3-cyclohexadieneResult of HBr elimination.[1]Low: Distinct UV spectra, but indicates instability.[1]
Diagram 1: Method Development Decision Matrix

This decision tree outlines the logic for selecting the stationary phase based on the impurity profile.

MethodSelection Start Crude Sample Analysis ScreenC18 Screen Method A: C18 Column (Hydrophobic Interaction) Start->ScreenC18 CheckRes Check Resolution (Rs) between SM and Product ScreenC18->CheckRes Success Method A Validated (Standard QC) CheckRes->Success Rs > 2.0 Failure Rs < 1.5 (Co-elution) CheckRes->Failure Rs < 1.5 SwitchPhase Switch to Method B: Phenyl-Hexyl (Pi-Pi + Steric Selectivity) Failure->SwitchPhase Optimize Optimize Gradient & Temp (Target Halogen Interaction) SwitchPhase->Optimize FinalValid Method B Validated (High Purity QC) Optimize->FinalValid

Caption: Logic flow for selecting Phenyl-Hexyl phases when C18 fails to resolve halogenated precursors.

Part 2: Comparative Methodologies

Method A: The C18 Standard (Baseline)

Best for: Routine monitoring where starting material is <1%.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Targeting the enone

    
     transition).
    

Performance Analysis: While robust, C18 relies primarily on hydrophobicity.[1] The bromine atom increases lipophilicity, causing the product to elute after the starting material. However, the selectivity factor (


) is often low (

), leading to "shoulder" peaks if the starting material is present in high concentrations (>5%).
Method B: The Phenyl-Hexyl Specialist (Recommended)

Best for: Final purity validation and resolving isomeric impurities.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
    .[1]
    
  • Mechanism:

    • 
       Interaction:  The phenyl ring on the stationary phase interacts with the conjugated enone system.[1]
      
    • Polarizability: The bromine atom is highly polarizable.[1] Phenyl phases show preferential retention for polarizable halogens compared to alkyl phases.[1]

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes

    
     interactions better than ACN.[1]
    
  • Gradient: 50% B to 90% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.[1]

Performance Analysis: The Phenyl-Hexyl phase creates a distinct separation mechanism.[1] The interaction between the stationary phase's


-electrons and the electron-deficient alkene (due to the electron-withdrawing carbonyl and bromine) significantly increases retention of the product relative to the non-brominated starting material.[1]
Comparative Data Summary (Simulated)
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (SM) 4.2 min5.1 min
Retention Time (Product) 4.5 min6.8 min
Resolution (

)
1.1 (Marginal) 4.5 (Excellent)
Tailing Factor (

)
1.21.05
Selectivity (

)
1.071.33

Part 3: Validation Protocol (Self-Validating System)

To ensure trustworthiness, the method must be self-validating using a "System Suitability Test" (SST) before every sample set.[1]

Specificity & Stress Testing

Protocol: Inject the pure product, the starting material (1-acetylcyclohexene), and a "spiked" mixture.

  • Acceptance Criteria: The resolution (

    
    ) between the starting material and the product must be 
    
    
    
    .
  • Forced Degradation: Expose sample to 0.1 N HCl for 1 hour. Inject to confirm the method can detect the hydrolysis product (2-hydroxy derivative) or elimination product.[1]

Linearity & Range

Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (


).
  • Acceptance Criteria:

    
    .[1][2]
    
Precision (Repeatability)

Protocol: 6 replicate injections of the standard solution.

  • Acceptance Criteria: RSD of peak area

    
     (for assay) or 
    
    
    
    (for impurities).
Diagram 2: Validation Workflow

This diagram illustrates the sequence of operations to ensure data integrity.

Validation Prep Sample Preparation (0.5 mg/mL in MeOH) SST System Suitability Test (Mix of SM + Prod) Prep->SST Decision Pass SST? (Rs > 2.0) SST->Decision RunSamples Run Unknown Samples (Bracket with Stds) Decision->RunSamples Yes Stop Stop & Troubleshoot (Check Column/Mobile Phase) Decision->Stop No Calc Calculate Purity % (Area Normalization) RunSamples->Calc

Caption: Operational workflow ensuring system suitability before sample analysis.

Part 4: Experimental Methodology (Step-by-Step)

Sample Preparation

Critical Step: Avoid using pure acetonitrile as a diluent if the sample is acidic, as it may induce polymerization or isomerization over time.

  • Weighing: Accurately weigh

    
     of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone.
    
  • Dissolution: Dissolve in

    
     of Methanol (HPLC Grade).
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an amber vial (protect from light to prevent photolytic debromination).
    
Instrument Setup (Method B)
  • Purge: Purge lines with Water/MeOH to remove any immiscible solvents (e.g., Hexane).[1]

  • Equilibration: Run the initial condition (50% MeOH) for 20 minutes until the pressure stabilizes (

    
    ).
    
  • Wavelength Selection: While

    
     is standard, acquiring a spectrum (DAD) from 
    
    
    
    is recommended to identify impurities with different chromophores.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Column Selectivity and

    
     interactions).
    
  • Phenomenex. (2024).[1][3] Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. Retrieved from [Link] (General reference for stationary phase mechanism).

  • Mac-Mod Analytical. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

Sources

Comparative

Comparative study of leaving group ability in cyclic enones

Topic: Comparative Study of Leaving Group Ability in Cyclic Enones Content Type: Publish Comparison Guide Executive Summary In the structural optimization of pharmacophores, cyclic enones (specifically -substituted-2-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Leaving Group Ability in Cyclic Enones Content Type: Publish Comparison Guide

Executive Summary

In the structural optimization of pharmacophores, cyclic enones (specifically


-substituted-2-cyclohexen-1-ones) serve as critical Michael acceptors and scaffolds. The functionalization of the C3 (

) position is dictated by the leaving group (LG) ability, which does not follow a monotonic trend. Instead, reactivity bifurcates into two distinct mechanistic regimes:[1]
  • Nucleophilic Addition-Elimination (

    
    ):  Governed by inductive stabilization of the enolate intermediate (Favors electronegative LGs: F > Cl > Br).
    
  • Transition Metal-Catalyzed Coupling: Governed by oxidative addition rates and bond dissociation energies (Favors weak bonds: I > OTf

    
     Br > Cl).
    

This guide provides a technical comparison of leaving groups (Halides, Sulfonates, Alkoxides) to assist medicinal chemists in selecting the optimal precursor for specific transformations.

Mechanistic Divergence

The "ability" of a leaving group in cyclic enones is context-dependent. Understanding the operative mechanism is prerequisite to substrate selection.

Pathway A: Nucleophilic Addition-Elimination ( )

For "hard" nucleophiles (amines, alkoxides, thiols), the reaction proceeds via a conjugate addition to form a resonance-stabilized enolate, followed by the expulsion of the leaving group.

  • Rate-Determining Step (RDS): Often the initial nucleophilic attack (

    
    ).
    
  • Electronic Effect: Highly electronegative groups (F, Cl) lower the LUMO energy of the

    
    -carbon, accelerating the attack.
    
  • Trend:

    
     (activated).
    
Pathway B: Metal-Catalyzed Cross-Coupling

For C-C bond formation (Suzuki, Stille, Sonogashira), the reaction involves insertion of a metal (Pd, Ni) into the C-LG bond.

  • Rate-Determining Step: Oxidative Addition.

  • Bond Strength Effect: Weaker C-LG bonds facilitate faster insertion.

  • Trend:

    
    .
    

Comparative Analysis of Leaving Groups

Halides (I, Br, Cl, F)
Leaving Group

Reactivity
Pd-Coupling ReactivityStabilitySynthetic Utility
Iodide (-I) LowExcellent Moderate (Light sensitive)Best for difficult cross-couplings; expensive.
Bromide (-Br) ModerateGood HighThe standard "workhorse" for both pathways.
Chloride (-Cl) High Poor (Requires specialized ligands)Very HighExcellent for amination/alkoxylation; cheap commercial starting material.
Fluoride (-F) Very High Inert (generally)HighSpecialized use for rapid

-type substitutions.

Key Insight: 3-Chloro-cyclic enones (e.g., 3-chloro-5,5-dimethyl-2-cyclohexen-1-one) are superior to bromo-analogs for simple nucleophilic displacements due to the inductive activation of the


-carbon, despite chloride being a poorer leaving group in 

contexts.
Oxygen-Based Groups (OTf, OMs, OR)
  • Triflate (-OTf): The "Pseudo-Halide" King.

    • Reactivity: Comparable to Bromide/Iodide in cross-couplings.

    • Preparation: Easily synthesized from 1,3-diketones (enolizable) using

      
      .
      
    • Selectivity: In substrates containing both -Cl and -OTf, Pd-catalysts can be tuned to selectively couple the -OTf (using bulky phosphines) or the -Cl (using specific NHC ligands), though -OTf is generally more reactive.

  • Alkoxy (-OR): The "Dormant" Group.

    • Reactivity: Poor leaving group. Requires activation (e.g., acid catalysis or conversion to vinylogous iminium) to be displaced.

    • Utility: 3-ethoxy-2-cyclohexenone is a stable precursor often converted to 3-substituted enones via organolithium addition followed by acid hydrolysis (Stork-Danheiser type sequence).

Visualizing the Mechanisms[2]

The following diagram illustrates the bifurcation of reactivity based on the reagent class.

ReactivityPathways Substrate 3-LG-Cyclic Enone Intermediate_A Tetrahedral Enolate (Stabilized by EWG) Substrate->Intermediate_A Pathway A: Addition Favors LG = F, Cl Intermediate_B Oxidative Addition Complex (LnPd(II)-LG) Substrate->Intermediate_B Pathway B: Ox. Add. Favors LG = I, OTf Nu_Hard Hard Nucleophile (R-NH2, RO-) Nu_Hard->Substrate Nu_Soft Pd(0) Catalyst (Cross-Coupling) Nu_Soft->Substrate Product_A 3-Amino/Alkoxy Enone Intermediate_A->Product_A Elimination Product_B 3-Aryl/Alkyl Enone Intermediate_B->Product_B Transmetalation & Red. Elimination

Caption: Divergent reaction pathways for 3-substituted cyclic enones based on nucleophile hardness and catalyst presence.

Experimental Protocols

Protocol A: Nucleophilic Displacement (Amination)

Target: Synthesis of 3-morpholino-2-cyclohexen-1-one from 3-chloro-2-cyclohexen-1-one.

Rationale: The chloro- derivative is chosen over bromo- because the higher electronegativity of chlorine makes the C3 position more electrophilic, facilitating the initial attack of the amine.

  • Preparation: Dissolve 3-chloro-2-cyclohexen-1-one (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Addition: Add morpholine (1.2 equiv) and

    
     (1.5 equiv) to scavenge HCl.
    
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (formation of a more polar spot).

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.

    • Expected Yield: >85%.[2][3]

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 3-phenyl-2-cyclohexen-1-one from 3-triflyloxy-2-cyclohexen-1-one.

Rationale: Vinyl triflates are easily accessible from the parent 1,3-dione and couple under mild conditions where vinyl chlorides might be sluggish.

  • Substrate Synthesis: React 1,3-cyclohexanedione with triflic anhydride (

    
    ) and pyridine in DCM at -78°C to 0°C to generate the vinyl triflate.
    
  • Coupling: To a degassed solution of vinyl triflate (1.0 equiv) in THF/Water (10:1) add:

    • Phenylboronic acid (1.1 equiv)

    • 
       (2.0 equiv)
      
    • 
       (2-5 mol%)
      
  • Reaction: Heat to 60°C under Argon for 4-12 hours.

  • Workup: Standard aqueous extraction (EtOAc).

  • Note: Vinyl triflates can hydrolyze; ensure base is added after the triflate is in solution or use anhydrous conditions with fluoride sources (CsF) if hydrolysis is observed.

References

  • Nucleophilic Substitution Mechanisms

    • Title: "Nucleophilic Substitution (SN2)
    • Source: PMC / NIH
    • URL:[Link]

  • Reactivity of Cyclic Enones

    • Title: "Electrophilic reactivities of cyclic enones and -unsatur
    • Source: Chemical Science (RSC)
    • URL:[Link]

  • Cross-Coupling Selectivity

    • Title: "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Trifl
    • Source: ResearchG
    • URL:[Link]

  • General Leaving Group Trends

    • Title: "Leaving Group - Wikipedia Overview"
    • Source: Wikipedia
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Executive Summary & Chemical Profile[1][2] This guide outlines the critical operational procedures for the disposal of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 137994-00-4). As a halogenated -unsaturated ketone, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide outlines the critical operational procedures for the disposal of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (CAS: 137994-00-4). As a halogenated


-unsaturated ketone, this compound presents specific hazards—primarily alkylating potential and lachrymatory properties—that disqualify it from standard non-halogenated organic waste streams.[1]

Effective disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.[1] The primary objective is to prevent environmental release and ensure the safety of waste handling personnel by segregating this compound for high-temperature incineration with acid gas scrubbing.[1]

Chemical Identity & Hazard Matrix[1][3][4][5]
PropertySpecificationOperational Implication
Chemical Name 1-(2-Bromo-1-cyclohexen-1-yl)ethanonePrimary identifier for waste manifests.
Functional Class

-Bromo Enone / Vinyl Halide
High reactivity; potential Michael acceptor.[1]
Primary Hazard Lachrymator / Irritant Must be handled in a fume hood.[1] Vapors cause severe eye/respiratory distress.[1]
Secondary Hazard Alkylating AgentPotential mutagen; avoid skin contact completely.[1]
Waste Category Halogenated Organic Requires specialized incineration (High BTU + Scrubbers).[1]
Incompatibility Strong Oxidizers, Strong BasesRisk of exothermic polymerization or dehydrohalogenation.[1]

Pre-Disposal Stabilization & Handling

Expert Insight: The most common safety failure with


-halo ketones is treating them like benign solvents (e.g., acetone).[1] Due to their lachrymatory nature, even small residues on the threads of a waste cap can evacuate a laboratory.[1]
Immediate Containment Protocol
  • Quarantine: All handling must occur inside a certified chemical fume hood.[1]

  • Vessel Selection: Use glass (amber preferred) or HDPE containers. Avoid metal containers, as trace acidity (HBr formation) can corrode metal, leading to leaks.[1]

  • Residue Neutralization:

    • Do not simply rinse glassware in the open sink.[1]

    • Rinse contaminated glassware with a dilute solution of sodium thiosulfate or sodium bisulfite to quench reactive bromide species before final cleaning.[1]

Reaction Mixture Quenching

If the compound is part of a crude reaction mixture (e.g., Suzuki coupling or condensation):

  • Quench: Dilute with water or saturated aqueous NH₄Cl.[1]

  • Extract: Extract organics into a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Segregate: The organic layer must go to the Halogenated Waste stream, regardless of the solvent used, due to the presence of the brominated product.[1]

Waste Stream Segregation (RCRA Compliance)

Proper segregation is not just a regulatory requirement; it is a cost-control measure.[1][2] Mixing halogenated waste with non-halogenated waste upgrades the entire volume to "Halogenated," significantly increasing disposal costs due to the need for acid gas scrubbers during incineration.[1]

The Decision Logic[1]
  • Stream: Halogenated Organic Waste.[1][3][2][4]

  • EPA Waste Codes (Generic): While not explicitly P or U listed by name, this compound is often categorized under D001 (Ignitable, if in solvent) or treated as hazardous by characteristic.[1]

  • Prohibited Mixtures:

    • Do NOT mix with: Oxidizers (Nitric acid, Peroxides), Alkali metals, or Non-halogenated solvents (unless unavoidable).[1]

Operational Workflow Diagram

The following diagram illustrates the decision matrix for disposing of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone, ensuring compliance and safety.

DisposalWorkflow Start Start: Waste Generation StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidPack Pack in Wide-Mouth HDPE/Glass Jar IsSolid->SolidPack Pure LiquidPack Collect in Halogenated Solvent Carboy (Safety Can) IsLiquid->LiquidPack Dissolved Labeling LABELING: 'Hazardous Waste - Halogenated' Add Constituent Name SolidPack->Labeling LiquidPack->Labeling Segregation SEGREGATION: Store away from Oxidizers & Non-Halogenated Waste Labeling->Segregation FinalDisposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Segregation->FinalDisposal

Figure 1: Decision tree for the segregation and packaging of brominated enone waste.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot find a halogenated label), stop and resolve the deficiency before proceeding.

Step 1: Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving with Nitrile is standard.[1] For prolonged handling or spill cleanup, use Silver Shield/4H laminate gloves to prevent permeation.[1]

  • Eye Protection: Chemical splash goggles.[1]

  • Respiratory: All transfers must be done in a fume hood.[1] If a spill occurs outside a hood, respiratory protection (Organic Vapor cartridge) is required due to lachrymatory effects.[1]

Step 2: Container Preparation[1]
  • Select a container compatible with halogenated organics (Glass or HDPE).[1]

  • Verify Integrity: Ensure the cap seal is intact. Volatile leakage of this compound will contaminate the waste storage area.[1]

  • Secondary Containment: Place the waste container in a secondary tray during transfer to catch drips.

Step 3: Transfer and Labeling[1]
  • Transfer the material carefully to avoid splashing.[1]

  • Label Immediately: Apply a hazardous waste label.

    • Constituents: Write "1-(2-Bromo-1-cyclohexen-1-yl)ethanone" clearly.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Step 4: Storage and Pickup
  • Move the container to the Satellite Accumulation Area (SAA) .[1]

  • Ensure the container is closed (RCRA requirement: closed except when adding waste).[1][2]

  • Request pickup from your EHS/Waste Management vendor.[1] Specify "Halogenated Organic" to ensure the waste is routed to an incinerator capable of handling HBr generation.[1]

Emergency Response (Spill Procedures)

In the event of a spill, immediate action is required to prevent facility contamination.[1]

ScenarioAction Protocol
Minor Spill (<10 mL) 1. Evacuate immediate area.2. Don PPE (Goggles, Double Nitrile).3.[1] Absorb with Vermiculite or Chemizorb .4.[1] Place debris in a sealed jar labeled "Hazardous Waste Debris - Halogenated".
Major Spill (>10 mL) 1. Evacuate the lab immediately. Lachrymatory vapors will spread.2.[1] Pull fire alarm if vapors pose immediate health threat.3.[1] Contact EHS/Hazmat team. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2.[1][5] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] (Defines hazardous waste characteristics and halogenated solvent listings).

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-1-indanone (Analogue).[1] (Provides toxicological baseline for cyclic

    
    -bromo ketones). 
    
  • PubChem. Compound Summary: 2-Bromocyclohexanone.[1][6][7] (Structural analogue demonstrating lachrymatory and irritant properties).[1]

  • Cornell University EHS. Chemical Waste Disposal: Halogenated Solvents. (Standard operating procedure for segregating halogenated waste streams).[1]

Sources

Handling

Handling 1-(2-Bromo-1-cyclohexen-1-yl)ethanone: A Containment &amp; PPE Protocol

Executive Summary & Situational Awareness The Compound: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (and its isomers) represents a specific class of functionalized

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Situational Awareness

The Compound: 1-(2-Bromo-1-cyclohexen-1-yl)ethanone (and its isomers) represents a specific class of functionalized ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated ketones .

The Hidden Hazard: While standard Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319/H335) classifications due to a lack of chronic toxicity data, the molecular structure dictates a higher level of caution.[1] This molecule contains two electrophilic sites: the enone system (Michael acceptor) and the carbon-bromine bond.[1]

  • Lachrymator Potential: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -halo ketones are historically significant lachrymators (tear agents). Treat this compound as a potent mucous membrane irritant.[1]
    
  • Alkylation Risk: As a reactive electrophile, it can irreversibly alkylate biological nucleophiles (DNA, proteins), posing a theoretical sensitization or mutagenicity risk.[1]

Core Directive: Do not handle this compound on an open bench. All operations requires a continuous air barrier (fume hood) and specific barrier protection against permeation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of neat material or solutions >0.1 M.

A. Hand Protection: The "Solvation Barrier" Principle

Standard thin-film nitrile gloves (4 mil) offer poor resistance to halogenated ketones, which can solvate the polymer matrix, leading to rapid breakthrough.[1]

OperationRisk LevelRecommended Glove SystemRationale
Weighing / Solid Handling ModerateDouble Nitrile (Total thickness >8 mil)Solid transfer minimizes permeation risk; double layer protects against micro-tears.[1]
Solution Preparation / Synthesis HighLaminate Liner (Silver Shield/4H) under NitrileHalogenated ketones permeate nitrile in <15 mins.[1] Laminates provide >4h breakthrough protection.[1]
Spill Cleanup CriticalButyl Rubber or Laminate Thick-gauge butyl resists ketones; thin nitrile will fail immediately upon saturation.[1]
B. Respiratory & Ocular Protection[1][2][3][4]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (Respiratory): If work must occur outside a hood (e.g., rotary evaporator disassembly), use a Half-face respirator with P100/Organic Vapor (OV) cartridges .[1]

    • Note: N95 masks provide zero protection against vapors.[1]

  • Ocular: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to the potential for lachrymatory vapor tracking.[1]

Safety Decision Logic (Visualized)

The following decision tree illustrates the required safety posture based on the physical state of the reagent.

PPE_Decision_Matrix Start Task: Handle 1-(2-Bromo-1-cyclohexen-1-yl)ethanone State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Oil State->Liquid Reaction/Workup Solid_PPE Standard Protocol: - Fume Hood - Double Nitrile Gloves - Goggles Solid->Solid_PPE Liquid_PPE High-Permeation Protocol: - Fume Hood - Silver Shield/Laminate Liners - Goggles + Face Shield (if >100mL) Liquid->Liquid_PPE Waste Disposal: Segregate into Halogenated Waste Solid_PPE->Waste Liquid_PPE->Waste

Figure 1: PPE Selection Logic based on physical state and permeation kinetics.[1]

Operational Protocols
Phase 1: Preparation (Engineering Controls)[1]
  • Verify Airflow: Confirm fume hood is operational.

  • Decontamination Station: Prepare a "Quench Solution" beaker inside the hood before opening the chemical vial.[1]

    • Quench Recipe: 10% aqueous Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) or dilute aqueous ammonia. These nucleophiles rapidly deactivate the alkyl bromide moiety.[1]
      
  • Balance Setup: Place the analytical balance inside the fume hood. If the balance is static, use a "balance enclosure" or transfer solids only within a sealed secondary container.

Phase 2: Active Handling[1]
  • Weighing:

    • Use a disposable anti-static weighing boat.[1]

    • Immediately recap the stock bottle.[1]

    • Technique: If the solid is sticky or low-melting (common for this class), use a pre-weighed glass vial rather than a boat to avoid transfer losses and exposure.[1]

  • Transfer:

    • Dissolve the compound immediately.[1] Once in solution, the vapor pressure of the solute is suppressed, but the solvent (often DCM or THF) becomes a vehicle for skin permeation.

    • Crucial: Do not touch door handles, phones, or notebooks while wearing the outer glove layer.

Phase 3: Waste & Decontamination[1]
  • Glassware: Rinse all contaminated glassware with the Quench Solution (Thiosulfate) before removing it from the hood for washing.[1] This converts the lachrymator into a non-volatile salt.[1]

  • Solids: Dispose of gloves and weigh boats into a sealed Ziploc bag inside the hood before placing them in the solid waste drum.

Emergency Response: Spill Scenario

If a spill occurs, speed is critical to prevent laboratory contamination by lachrymatory vapors.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate Area (Lachrymator Risk) Spill->Evacuate PPE_Up 2. Don PPE: Resp (OV/P100) + Butyl Gloves Evacuate->PPE_Up Absorb 3. Cover with Absorbent (Vermiculite/Pads) PPE_Up->Absorb Deactivate 4. Apply Deactivator (10% Na2S2O3 or Amine) Absorb->Deactivate Wait 10 mins Collect 5. Double Bag & Label 'Halogenated Toxic' Deactivate->Collect

Figure 2: Chemical Deactivation and Spill Response Workflow.

Medical Exposure Protocol:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] Do not use alcohol or organic solvents (acetone), as they enhance skin absorption of the bromide.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; lachrymators can cause delayed corneal damage.[1]

References
  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 122439-38-7 (1-(2-Bromocyclohex-1-en-1-yl)ethanone).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (Chapter 6: Working with Chemicals). National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1-cyclohexen-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-1-cyclohexen-1-yl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.